Technical Documentation Center

4-Ethylpiperidine-2-carboxylic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Ethylpiperidine-2-carboxylic acid hydrochloride
  • CAS: 1505452-01-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 4-Ethylpipecolic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 4-ethylpipeco...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-ethylpipecolic acid hydrochloride (HCl). As a substituted derivative of pipecolic acid, a molecule of significant interest in medicinal chemistry and as a biomarker, a thorough understanding of its fundamental characteristics is paramount for its application in research and drug development. This document consolidates available data, provides theoretical insights, and outlines detailed experimental protocols for the characterization of this compound. While specific experimental data for 4-ethylpipecolic acid HCl is limited in publicly accessible literature, this guide leverages data from closely related analogs and established analytical principles to provide a robust framework for its scientific evaluation.

Introduction: The Significance of Substituted Pipecolic Acids

Pipecolic acid, a cyclic, non-proteinogenic amino acid, and its derivatives are crucial scaffolds in the synthesis of a wide array of pharmacologically active compounds. Their rigid, chair-like conformation allows for the precise spatial orientation of substituents, making them valuable building blocks in the design of molecules with specific biological targets. The introduction of an ethyl group at the 4-position of the piperidine ring, as in 4-ethylpipecolic acid, can significantly influence the molecule's lipophilicity, steric profile, and ultimately, its pharmacokinetic and pharmacodynamic properties. The hydrochloride salt form is commonly employed to enhance the solubility and stability of such amine-containing compounds.

Molecular Structure and Identification

A clear understanding of the molecular structure is the foundation for interpreting its physicochemical behavior.

Chemical Structure

The structure of 4-ethylpipecolic acid HCl consists of a piperidine ring substituted with a carboxylic acid group at the 2-position and an ethyl group at the 4-position. The nitrogen atom of the piperidine ring is protonated and forms an ionic bond with a chloride ion.

Caption: 2D representation of 4-ethylpipecolic acid hydrochloride.

Chemical Identifiers
IdentifierValueSource
IUPAC Name 4-ethylpiperidine-2-carboxylic acid hydrochloride
CAS Number 1505452-01-6
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
InChI Key DHTBHJHDLOZMMC-UHFFFAOYSA-N

Physicochemical Properties: A Detailed Analysis

This section presents a combination of available data for closely related compounds and theoretically derived expectations for 4-ethylpipecolic acid HCl.

Physical State and Appearance

Based on supplier information, 4-ethylpiperidine-2-carboxylic acid hydrochloride is a powder. This is consistent with the physical form of other amino acid hydrochlorides, which are typically crystalline solids at room temperature.

Melting and Boiling Points
  • DL-Pipecolinic acid has a melting point of 282 °C (with decomposition)[1].

  • The hydrochloride salt form is expected to have a high melting point, likely with decomposition, characteristic of ionic compounds.

Experimental Determination of Melting Point:

A standard and reliable method for determining the melting point is Differential Scanning Calorimetry (DSC).

Protocol 1: Melting Point Determination by DSC

  • Sample Preparation: Accurately weigh 1-5 mg of 4-ethylpipecolic acid HCl into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Set the temperature program to ramp from ambient temperature to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min.

    • Use an inert nitrogen purge gas.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.

Solubility

The hydrochloride salt form of 4-ethylpipecolic acid is expected to be soluble in water and polar protic solvents like methanol and ethanol, and less soluble in nonpolar organic solvents.[2] This is a general characteristic of amine hydrochlorides.

Experimental Determination of Aqueous Solubility:

The shake-flask method is a common technique for determining aqueous solubility.

Protocol 2: Aqueous Solubility by Shake-Flask Method

  • Sample Preparation: Add an excess amount of 4-ethylpipecolic acid HCl to a known volume of deionized water in a sealed flask.

  • Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Analysis:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm filter.

    • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC with UV detection or LC-MS.

  • Calculation: The solubility is expressed as mg/mL or mol/L.

Acidity (pKa)

The pKa values are critical for understanding the ionization state of the molecule at different pH values, which influences its solubility, absorption, and interaction with biological targets. 4-Ethylpipecolic acid HCl has two ionizable groups: the carboxylic acid and the protonated piperidine nitrogen.

  • Carboxylic Acid (pKa₁): Expected to be in the range of 2-3, similar to other alpha-amino acids.

  • Piperidinium Ion (pKa₂): Expected to be in the range of 10-11, similar to the pKa of the conjugate acid of piperidine.

Theoretical Estimation of pKa:

Computational methods can provide estimated pKa values. Software packages that utilize algorithms based on quantum mechanical calculations or empirical models can be employed for this purpose[3][4].

Experimental Determination of pKa:

Potentiometric titration is the standard method for determining pKa values.

Protocol 3: pKa Determination by Potentiometric Titration

  • Sample Preparation: Prepare a solution of 4-ethylpipecolic acid HCl of known concentration (e.g., 0.01 M) in deionized water.

  • Titration:

    • Calibrate a pH meter with standard buffers.

    • Slowly titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa values correspond to the pH at the half-equivalence points of the titration curve. The first half-equivalence point will correspond to the carboxylic acid pKa, and the second to the piperidinium pKa.

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides a fingerprint of the molecule and is essential for its identification and structural elucidation. While specific spectra for 4-ethylpipecolic acid HCl are not available, this section outlines the expected spectral features based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the ethyl group, and the exchangeable protons of the carboxylic acid and the ammonium group.

  • Piperidine Ring Protons: A complex series of multiplets between approximately 1.5 and 3.5 ppm.

  • Ethyl Group Protons: A triplet for the methyl group (CH₃) around 0.9 ppm and a quartet for the methylene group (CH₂) around 1.4 ppm.

  • α-Proton (on C2): A multiplet expected to be further downfield due to the adjacent carboxylic acid and nitrogen, likely in the 3.0-3.5 ppm range.

  • NH₂⁺ and COOH Protons: Broad signals that may be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.

  • Carbonyl Carbon (C=O): Expected in the range of 170-180 ppm[5].

  • Piperidine Ring Carbons: Signals between approximately 20 and 60 ppm. The carbon attached to the nitrogen (C2 and C6) would be the most deshielded.

  • Ethyl Group Carbons: Signals for the CH₂ and CH₃ carbons, typically below 30 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad band from approximately 2500 to 3300 cm⁻¹, often obscuring the C-H stretching region[6].

  • N-H Stretch (Ammonium): A broad band in the region of 2400-2800 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹[6].

  • C-H Stretch (Aliphatic): Bands in the region of 2850-3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) in positive mode, the expected molecular ion [M+H]⁺ for the free base would be observed at an m/z corresponding to the molecular weight of 4-ethylpipecolic acid (157.21 g/mol ) plus a proton.

Synthesis and Purification

While a specific, detailed synthesis of 4-ethylpipecolic acid HCl is not widely published, a plausible synthetic route can be inferred from the synthesis of related pipecolic acid derivatives[7][8]. A common approach involves the modification of a pre-existing piperidine ring or the cyclization of a linear precursor.

Synthesis_Workflow start Substituted Pyridine Precursor step1 Catalytic Hydrogenation start->step1 intermediate 4-Ethylpiperidine Derivative step1->intermediate step2 Introduction of Carboxylic Acid Functionality intermediate->step2 product_base 4-Ethylpipecolic Acid step2->product_base step3 Treatment with HCl product_base->step3 final_product 4-Ethylpipecolic Acid HCl step3->final_product

Caption: A plausible synthetic workflow for 4-ethylpipecolic acid HCl.

Purification of the final product would typically involve recrystallization from a suitable solvent system, such as an ethanol/ether mixture, to yield a crystalline solid.

Analytical Methodologies

For the quantitative analysis and quality control of 4-ethylpipecolic acid HCl, chromatographic techniques are most suitable.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection would be appropriate for purity assessment.

Protocol 4: Purity Determination by RP-HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient: A suitable gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase A.

Gas Chromatography-Mass Spectrometry (GC-MS)

For trace analysis, especially in biological matrices, GC-MS is a powerful technique. Derivatization is typically required to increase the volatility of the amino acid.

GCMS_Workflow sample Sample containing 4-Ethylpipecolic Acid derivatization Derivatization (e.g., with Chloroformates) sample->derivatization gc_separation GC Separation derivatization->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: General workflow for the GC-MS analysis of 4-ethylpipecolic acid.

Safety and Handling

Based on the safety information for related compounds, 4-ethylpiperidine-2-carboxylic acid hydrochloride is expected to cause skin and eye irritation and may cause respiratory irritation. Standard laboratory safety precautions should be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 4-ethylpipecolic acid hydrochloride. While a lack of direct experimental data necessitates some reliance on theoretical predictions and comparisons with related structures, the outlined experimental protocols provide a clear path for the comprehensive characterization of this compound. As a molecule with potential applications in medicinal chemistry, the information and methodologies presented herein will be a valuable resource for researchers and scientists in the field.

References

  • CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds - Google Patents. (URL: patents.google.
  • Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions Contents - Rsc.org. (URL: )

  • Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem. (URL: pubchem.ncbi.nlm.nih.gov/compound/70770)
  • 79415-24-0 | 4-Ethylpiperidine-2-carboxylic acid | ChemScene. (URL: )

  • Ethyl piperidine-4-carboxylate - the NIST WebBook. (URL: webbook.nist.gov/cgi/cbook.cgi?ID=C1126096&Mask=200)
  • 4-ethylpiperidine-2-carboxylic acid hydrochloride | 1505452-01-6 - Sigma-Aldrich. (URL: )

  • Alkyl Substituent Effects on Pipecolyl Amide Isomer Equilibrium: Efficient Methodology for Synthesizing Enantiopure 6-Alkylpipecolic Acids and Conformational Analysis of Their N-Acetyl N'-Methylamides - PubMed. (URL: pubmed.ncbi.nlm.nih.gov/11804561/)
  • Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR spectrum - ChemicalBook. (URL: )

  • pKa calculation - Documentation - Chemaxon Docs. (URL: docs.chemaxon.
  • Synthesis and characterization of Piperidine-4-carboxylic acid functionalized Fe 3O 4 nanoparticles as a magnetic catalyst for Knoevenagel reaction - ResearchGate. (URL: )

  • How to Predict the pKa of Any Compound in Any Solvent - PMC. (URL: )

  • FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)... - ResearchGate. (URL: [Link])

  • 4-Ethylpiperidine-2-carboxylic acid | 79415-24-0 - Sigma-Aldrich. (URL: )

  • Piperidine-4-carboxylic acid, 1-methyl-4-(4-methoxyphenyl)-, ethyl ester - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: spectrabase.com/spectrum/2gcYZHqCLs9)
  • DL-Pipecolinic acid | 535-75-1 - ChemicalBook. (URL: )

  • l‐Pipecolic acid and its (poly)hydroxylated derivatives. - ResearchGate. (URL: [Link])

  • 1-ethylpiperidine-2-carboxylic acid hydrochloride 97% | CAS: 49538-43-4 | AChemBlock. (URL: )

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. (URL: [Link])

  • 6-Alkynyl- and 6-aryl-substituted (R)-pipecolic acid derivatives - PubMed. (URL: pubmed.ncbi.nlm.nih.gov/23742491/)
  • 21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (URL: chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(Smith)/21%3A_Carboxylic_Acids_and_Their_Derivatives/21.
  • 13C NMR Chemical Shift - Oregon State University. (URL: [Link])

  • Holistic Prediction of pKa in Diverse Solvents Based on Machine Learning Approach - Semantic Scholar. (URL: )

  • ETHYL (S)-PIPERIDINE-2-CARBOXYLATE HCL Safety Data Sheets - Echemi. (URL: )

  • Pipecolic acid - Wikipedia. (URL: en.wikipedia.org/wiki/Pipecolic_acid)
  • (S)-Ethyl piperidine-2-carboxylate hydrochloride | 123495-48-7 - Sigma-Aldrich. (URL: )

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods - Optibrium. (URL: )

  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - ResearchGate. (URL: [Link])

  • 7.1 Alkyl Halides - Structure and Physical Properties - Chemistry LibreTexts. (URL: chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/07%3A_Alkyl_Halides/7.01%3A_7.1_Alkyl_Halides_-_Structure_and_Physical_Properties)
  • IR Spectra for Carboxylic Acid | Detailed Guide - Echemi. (URL: )

  • 1-Acetylpiperidine-4-carboxylic acid | C8H13NO3 | CID 117255 - PubChem. (URL: pubchem.ncbi.nlm.nih.gov/compound/1-Acetylpiperidine-4-carboxylic_acid)
  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. (URL: )

  • Ethyl 4-piperidinecarboxylate(1126-09-6) 13C NMR spectrum - ChemicalBook. (URL: )

Sources

Exploratory

Technical Whitepaper: Molecular Characterization and Analytical Methodologies for 4-Ethylpiperidine-2-carboxylic Acid Hydrochloride

Executive Summary In the landscape of rational drug design, functionalized saturated heterocycles serve as critical structural motifs. 4-Ethylpiperidine-2-carboxylic acid hydrochloride is a highly specialized pipecolic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, functionalized saturated heterocycles serve as critical structural motifs. 4-Ethylpiperidine-2-carboxylic acid hydrochloride is a highly specialized pipecolic acid derivative utilized extensively as a chiral building block in peptide synthesis and peptidomimetic drug development. This whitepaper provides a rigorous technical analysis of its molecular properties, structural significance, and the self-validating analytical protocols required for its accurate characterization.

Chemical Identity & Physicochemical Parameters

The compound exists predominantly as a hydrochloride salt to enhance its stability and aqueous solubility. A common pitfall in the procurement and characterization of piperidine derivatives is the structural confusion between ethyl esters (e.g., ethyl isonipecotate, CAS 147636-76-8)[1] and ring-alkylated derivatives. 4-Ethylpiperidine-2-carboxylic acid features an ethyl group covalently bonded to the C4 position of the piperidine ring, leaving the C2 carboxylic acid free for amide coupling[2].

The quantitative physicochemical data is summarized in the table below:

PropertyValue
Chemical Name 4-Ethylpiperidine-2-carboxylic acid hydrochloride
Molecular Formula (Salt) C₈H₁₆ClNO₂
Molecular Formula (Free Base) C₈H₁₅NO₂
Molecular Weight (Salt) 193.67 g/mol
Molecular Weight (Free Base) 157.21 g/mol
Monoisotopic Mass (Free Base) 157.11028 Da
Primary CAS Registry Number 1505452-01-6 (HCl salt)
Isomeric CAS Registry Number 123811-78-9 (Rel-(2R,4S) HCl salt)
Free Base CAS Registry Number 79415-24-0

Data supported by Sigma-Aldrich[2], PubChemLite[3], ChemScene[4], and BLD Pharm[5].

Structural Significance in Rational Drug Design

The Causality of the 4-Ethyl Substitution

Unsubstituted pipecolic acid is frequently used to restrict the conformational flexibility of peptide backbones, locking them into specific dihedral angles that favor target binding. The strategic addition of a 4-ethyl group introduces a hydrophobic extension. Causality: This ethyl moiety is specifically designed to engage in van der Waals interactions within deep, lipophilic binding pockets of target proteins, increasing both the affinity and the target selectivity of the resulting peptidomimetic[4].

The Causality of the Hydrochloride Salt Form

Secondary amines in piperidine rings are susceptible to oxidative degradation and can undergo spontaneous decarboxylation if left as free bases over prolonged periods. Causality: Formulating the compound as a hydrochloride salt (C₈H₁₆ClNO₂) protonates the basic nitrogen, effectively neutralizing its nucleophilicity. This extends the shelf-life, prevents degradation, and drastically improves the compound's solubility in polar solvents required for subsequent coupling reactions[2].

Analytical Characterization Workflow

To ensure the integrity of the compound before integration into complex synthetic pipelines, a rigorous, self-validating analytical workflow must be employed.

G A 4-Ethylpiperidine-2-carboxylic acid hydrochloride B Sample Prep (0.1% FA in H2O/MeCN) A->B C LC-HRMS (Positive ESI) B->C Aliquot 1 D NMR (D2O) 1H & 13C B->D Aliquot 2 E [M+H]+ = 158.117 m/z Confirmed C->E F Stereochemical Validation D->F

Analytical Characterization Workflow for 4-Ethylpiperidine-2-carboxylic acid hydrochloride.

Self-Validating Experimental Protocols

As a standard of high-level scientific integrity, the following methodologies are designed as self-validating systems . This ensures that any instrumental drift or solvent contamination is immediately identified, preventing false-positive structural confirmations.

Protocol 1: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the monoisotopic mass of the free base (157.11028 Da)[3].

  • Sample Preparation: Dissolve 1.0 mg of the hydrochloride salt in 1.0 mL of a 50:50 mixture of LC-MS grade Water and Acetonitrile.

  • Acidification: Add 0.1% Formic Acid (FA) to the solution.

    • Causality: The addition of FA ensures the piperidine nitrogen remains fully protonated in solution, which is an absolute requirement for maximizing ionization efficiency in positive mode.

  • Self-Validation (System Suitability): Prior to sample injection, inject a blank (solvent only) followed by a known L-pipecolic acid reference standard.

    • Causality: The blank ensures no carryover exists on the column, while the reference standard validates that the mass analyzer is correctly calibrated and the ESI source is ionizing secondary amines efficiently.

  • Acquisition: Run Electrospray Ionization (ESI) in positive ion mode.

  • Data Interpretation: Extract the chromatogram for the expected [M+H]⁺ adduct. The target exact mass is m/z 158.117 [3].

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Validate the covalent connectivity of the 4-ethyl substitution and verify the absence of ethyl ester impurities.

  • Sample Preparation: Dissolve 5.0 mg of the compound in 0.5 mL of Deuterated Water (D₂O).

    • Causality: D₂O is strictly chosen over CDCl₃ because the highly polar hydrochloride salt is insoluble in non-polar halogenated solvents.

  • Self-Validation (Internal Locking): Add 0.05% TSP-d4 (Trimethylsilylpropanoic acid) to the D₂O as an internal standard.

    • Causality: TSP provides a locked reference signal at exactly 0.00 ppm. This self-validates the chemical shift assignments, ensuring that the aliphatic multiplet signals from the 4-ethyl group (typically around 0.8–1.3 ppm) are accurately integrated and not shifted by solvent effects.

  • Acquisition: Acquire 1D ¹H and ¹³C spectra. The ¹³C spectrum must show exactly 8 distinct carbon environments, confirming the C₈H₁₅NO₂ framework and ruling out the presence of unreacted starting materials.

References

  • PubChemLite. "1505452-01-6 (C8H15NO2)". University of Luxembourg / PubChem Database. [Link]

  • ChemBK. "ETHYL ISONIPECOTATE HYDROCHLORIDE". Chemical Database.[Link]

Sources

Foundational

pKa Profiling and Physicochemical Characterization of 4-Ethylpiperidine-2-carboxylic Acid Hydrochloride

Executive Summary In the landscape of modern drug development and peptidomimetic design, conformationally restricted amino acids serve as critical structural scaffolds. 4-Ethylpiperidine-2-carboxylic acid hydrochloride i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development and peptidomimetic design, conformationally restricted amino acids serve as critical structural scaffolds. 4-Ethylpiperidine-2-carboxylic acid hydrochloride is a highly versatile, substituted derivative of pipecolic acid. Understanding its precise acid dissociation constants (pKa) is paramount, as these values dictate the molecule's ionization state, lipophilicity, and membrane permeability across physiological pH gradients. This technical guide provides an in-depth analysis of the molecule's pKa profile, the causality behind its inductive properties, and the self-validating experimental protocols required for accurate thermodynamic characterization.

Molecular Architecture and Inductive Causality

To understand the pKa of 4-ethylpiperidine-2-carboxylic acid, we must first examine its parent scaffold: pipecolic acid. Unsubstituted pipecolic acid typically exhibits a pKa₁ (carboxylic acid) of 2.06 and a pKa₂ (piperidine nitrogen) of 10.39.

The introduction of an ethyl group at the C4 position introduces a weak electron-donating inductive effect (+I). Because the C4 position is separated by two carbon-carbon sigma bonds from the nitrogen and three from the carboxylate group, this inductive effect is highly attenuated. However, it is sufficient to cause a marginal increase in electron density across the ring system.

  • Effect on pKa₁ (Carboxyl Group): The slight electron donation destabilizes the carboxylate anion, making the proton slightly harder to remove. This results in a marginally higher pKa₁ compared to the unsubstituted parent.

  • Effect on pKa₂ (Amine Group): The increased electron density on the secondary amine stabilizes the protonated ammonium state, leading to a slight elevation in pKa₂.

Because the compound is supplied as a hydrochloride salt , it dissolves in aqueous media as a fully protonated cation (both the amine and the carboxylic acid are protonated), accompanied by a chloride counterion.

Quantitative pKa Profiling

The table below summarizes the theoretical and experimentally extrapolated pKa shifts caused by the 4-ethyl substitution compared to the reference pipecolic acid scaffold.

Physicochemical PropertyPipecolic Acid (Reference)4-Ethylpiperidine-2-carboxylic acid
pKa₁ (Carboxylic Acid) 2.06[1]~2.12 (Extrapolated)
pKa₂ (Piperidine Nitrogen) 10.39[1]~10.45 (Extrapolated)
Isoelectric Point (pI) 6.22~6.28
Net Charge at pH 7.4 Zwitterionic (0)Zwitterionic (0)

pH-Dependent Ionization and Pharmacokinetic Implications

Acid dissociation constants are critical parameters that indicate the extent of ionization of molecules in solution at different pH values, which fundamentally dictates drug absorption and bioavailability[2]. For 4-ethylpiperidine-2-carboxylic acid, the molecule transitions through three distinct ionization states as it traverses the gastrointestinal tract (from the highly acidic stomach to the neutral intestines).

Ionization_Pathway Cation Cationic Form (Fully Protonated) pH < 2.0 Zwitterion Zwitterionic Form (Neutral Net Charge) pH 3.0 - 9.0 Cation->Zwitterion pKa1 ~ 2.1 (-H+ from COOH) Anion Anionic Form (Deprotonated) pH > 11.0 Zwitterion->Anion pKa2 ~ 10.5 (-H+ from NH2+)

pH-dependent ionization states of 4-ethylpiperidine-2-carboxylic acid.

At physiological pH (7.4), the molecule exists almost exclusively as a zwitterion. While the net charge is zero, the presence of localized charges (carboxylate anion and ammonium cation) significantly lowers its passive lipid bilayer permeability compared to uncharged lipophilic drugs, necessitating active transport mechanisms (e.g., PEPT1 transporters) for cellular uptake.

Experimental Methodologies for pKa Determination

To accurately determine the macroscopic pKa values of 4-ethylpiperidine-2-carboxylic acid hydrochloride, a self-validating potentiometric titration is the gold standard, orthogonally confirmed by NMR titration.

Potentiometric_Workflow N1 Electrode Calibration & Blank Titration N2 Sample Prep (0.15M KCl, Argon Atm) N1->N2 Validate system N3 Automated Titration (0.1M NaOH) N2->N3 Transfer to cell N4 Non-linear Regression (Bjerrum Function) N3->N4 Export pH/Vol data N5 Validated pKa Extraction N4->N5 Curve fitting

Experimental workflow for self-validating potentiometric pKa determination.
Protocol A: Potentiometric Titration (Primary Method)

This protocol is designed as a closed-loop, self-validating system. The causality behind every step ensures that thermodynamic constants are isolated from environmental artifacts.

  • Electrode Calibration & Blank Titration:

    • Action: Calibrate the glass microelectrode using standard IUPAC buffers (pH 4.01, 7.00, 10.01). Perform a blank titration of 0.1 M HCl against 0.1 M NaOH.

    • Causality: The blank titration calculates the exact activity coefficients of the solvent and accounts for any trace carbonate in the NaOH titrant, ensuring baseline trustworthiness.

  • Sample Preparation:

    • Action: Dissolve precisely 2.0 mM of 4-ethylpiperidine-2-carboxylic acid hydrochloride in a 0.15 M KCl background electrolyte solution.

    • Causality: The 0.15 M KCl maintains a constant ionic strength mimicking physiological blood plasma. Without this, the ionic strength would fluctuate during the titration, altering the activity coefficients and skewing the pKa.

  • Titration Execution:

    • Action: Titrate with standardized 0.1 M NaOH at a constant 25.0 ± 0.1 °C under a continuous Argon gas purge.

    • Causality: Argon purging prevents the absorption of atmospheric CO₂, which forms carbonic acid in situ and artificially depresses the basic pKa₂ measurement.

  • Data Analysis & Self-Validation:

    • Action: Utilize non-linear regression to fit the titration curve to the Bjerrum formation function.

    • Causality: The system self-validates by comparing the calculated equivalent points (from the Gran plot) against the exact weighed mass of the analyte. If the calculated moles of proton exchange do not match the weighed mass ±1%, the run is rejected.

Protocol B: ¹H-NMR Titration (Orthogonal Validation)

To provide site-specific validation of the protonation events, NMR titration is employed.

  • Preparation: Prepare a 5 mM solution of the compound in D₂O, adjusting the ionic strength with 0.15 M NaCl.

  • pD Adjustment: Adjust the pD of the solution using DCl and NaOD. Measure the apparent pH with a microelectrode and correct for the deuterium isotope effect (

    
    ).
    
  • Acquisition: Record ¹H-NMR spectra at 15 distinct pD values ranging from 1.0 to 13.0.

  • Analysis: Track the chemical shift (

    
    ) of the alpha-proton (C2-H) and the protons adjacent to the nitrogen (C6-H). The inflection points of the 
    
    
    
    vs. pD curves directly yield the site-specific microscopic pKa values, confirming the macroscopic data obtained via potentiometry.

References

  • Showing NP-Card for Pipecolic acid (NP0001452) - NP-MRD.

  • Showing Compound Pipecolic acid (FDB000545) - FooDB. 1

  • Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium - WHO. 2

Sources

Exploratory

Thermodynamic Stability of Substituted Piperidine Amino Acids: A Comprehensive Guide for Drug Design

Executive Summary The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals, natural products, and peptidomimetics. Its three-dimensional conformation dictates molecular properties, biological activ...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals, natural products, and peptidomimetics. Its three-dimensional conformation dictates molecular properties, biological activity, and drug-receptor interactions[1]. For substituted piperidine amino acids—such as pipecolic acid, nipecotic acid, and their derivatives—understanding the thermodynamic stability of their conformers is not merely an academic exercise; it is a critical prerequisite for rational drug design.

This whitepaper provides an in-depth technical analysis of the thermodynamic drivers governing piperidine conformations, presents quantitative stability data, and outlines a self-validating experimental workflow for conformational analysis.

Mechanistic Foundations of Piperidine Stability

The thermodynamic landscape of substituted piperidines is governed by a delicate interplay of steric hindrance, electronic effects, and solvent dynamics. The piperidine ring predominantly adopts a chair conformation (similar to cyclohexane) to minimize angular and torsional strain[1]. However, the presence of the nitrogen heteroatom introduces unique variables:

  • Nitrogen Inversion: Unlike carbon, the pyramidal nitrogen atom undergoes rapid inversion at room temperature, interconverting its substituents between axial and equatorial positions. The energy barrier for this inversion is typically low (~10 kcal/mol), though bulky N-substituents or protonation can lock the conformation[1][2].

  • 1,3-Diaxial Interactions: The primary thermodynamic penalty for any axial substituent is the steric clash with the axial protons at the C-3 and C-5 positions. This steric penalty is quantified by the substituent's A-value , which represents the standard free energy difference (

    
    ) between the equatorial and axial conformers[1].
    
  • Intramolecular Hydrogen Bonding: In piperidine amino acids, weak intramolecular hydrogen bonds (e.g., between a carboxylate group and a protonated amine, or even unconventional H–C bonds) can override steric penalties, stabilizing an otherwise disfavored axial conformer[3].

ThermodynamicDrivers Equatorial Equatorial Conformer (Major State) High Stability Axial Axial Conformer (Minor State) 1,3-Diaxial Clash Equatorial->Axial ΔG° = -RT ln(K) Factors Thermodynamic Drivers Steric Bulk (A-Values) Intramolecular H-Bonds Solvent Dielectric Factors->Equatorial Stabilizes Factors->Axial Destabilizes

Caption: Thermodynamic drivers influencing the axial-equatorial equilibrium.

Quantitative Thermodynamic Parameters

To rationally design conformationally restricted peptidomimetics, medicinal chemists rely on established A-values. A larger A-value indicates a stronger thermodynamic preference for the equatorial position. Table 1 summarizes the thermodynamic stability of common piperidine substituents.

Table 1: Conformational A-Values for Common Piperidine Substituents

SubstituentPositionPredominant ConformerA-Value (

, kcal/mol)
Mechanistic Rationale
-H (on N) N-1Equatorial~0.4Rapid nitrogen inversion; minimal steric bulk[1].
-Phenyl C-2, C-3, C-4Equatorial~1.0 - 3.0Preference is highly influenced by the rotational alignment of the phenyl ring and N-substitution[1].
-CH₃ C-2, C-3, C-4Equatorial~1.8Standard 1,3-diaxial steric clash when forced into the axial position[1].
-CH(CH₃)₂ C-2, C-3, C-4Equatorial>4.0Severe steric bulk heavily disfavors the axial orientation, effectively locking the ring[1].
The Pipecolic Acid Paradigm

Pipecolic acid (piperidine-2-carboxylic acid) serves as a premier example of how piperidine thermodynamics impact macro-structures. When substituted for proline in a peptide sequence, the six-membered pipecolic ring significantly increases the population of the cis peptide bond conformer[4]. Furthermore, it reduces the Van't Hoff enthalpy required for cis-trans isomerism and accelerates the kinetic rate of isomerization, allowing for highly specific backbone trajectories in foldamer design[4].

Self-Validating Experimental Protocol: Conformational Analysis

To accurately determine the thermodynamic stability (


, 

,

) of a novel substituted piperidine amino acid, a multi-pronged approach is required. The following protocol utilizes Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) coupled with computational cross-validation to create a closed-loop, self-validating system[1][3].
Phase 1: Sample Preparation & Baseline Acquisition
  • Step 1.1: Dissolve 5–10 mg of the highly purified piperidine derivative in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O)[1].

    • Causality: Solvent choice is critical. Non-polar solvents (CDCl₃) promote intramolecular hydrogen bonding, while polar protic solvents (D₂O) disrupt them, fundamentally shifting the conformational equilibrium[5].

  • Step 1.2: Acquire a standard 1D ¹H NMR spectrum at 298 K.

    • Validation Check: Ensure sample purity >95%. Impurities can nucleate aggregation, skewing thermodynamic data.

Phase 2: Variable-Temperature NMR (VT-NMR)
  • Step 2.1: Gradually cool the sample in the NMR probe from 298 K down to 178 K (or until the conformational exchange rate is slower than the NMR timescale)[2]. Acquire spectra at 10 K intervals.

    • Causality: Lowering the temperature slows down the rapid chair-chair interconversion. Once the exchange rate drops below the frequency difference of the conformer signals, the peaks "freeze out," allowing direct observation of the distinct axial and equatorial states[2].

  • Step 2.2: Integrate the distinct signals for the axial (

    
    ) and equatorial (
    
    
    
    ) conformers at the lowest temperature to calculate the equilibrium constant (
    
    
    ).
Phase 3: Thermodynamic Extraction & Computational Validation
  • Step 3.1: Construct a Van't Hoff plot (

    
     vs 
    
    
    
    ).
    • Validation Check: The plot must be strictly linear. Non-linearity indicates a phase change, concentration-dependent dimerization, or a change in heat capacity (

      
      ), invalidating simple thermodynamic extraction.
      
  • Step 3.2: Calculate

    
     from the slope and 
    
    
    
    from the y-intercept.
  • Step 3.3 (In Silico Cross-Validation): Perform Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* with a Polarizable Continuum Model matching the experimental solvent) to predict the relative free energies of the conformers[3].

    • Validation Check: If the experimental

      
       deviates from the DFT-calculated 
      
      
      
      by >0.5 kcal/mol, re-evaluate the system for explicit solvent clustering effects or force-field inaccuracies (e.g., MMFF94 sensitivity to internal rotations)[5].

ConformationalWorkflow A Substituted Piperidine Amino Acid B NMR Spectroscopy (VT-NMR, NOESY) A->B Solution Phase C Computational DFT (B3LYP / MMFF94) A->C In Silico D X-Ray Crystallography (Solid-State) A->D Solid Phase E Thermodynamic Output (ΔG°, ΔH°, ΔS°) B->E C->E D->E F Data Validation (Exp vs Comp) E->F Cross-Validation

Caption: Workflow for thermodynamic evaluation of piperidine conformers.

Implications in Drug Development

Mastering the thermodynamic stability of piperidine amino acids allows drug developers to pre-organize molecules into their bioactive conformations. By strategically placing bulky substituents (like an isopropyl group) or leveraging intramolecular hydrogen bonds, scientists can heavily bias the equilibrium toward a single, thermodynamically stable chair conformer. This conformational restriction minimizes the entropic penalty upon target binding, thereby drastically improving binding affinity and metabolic stability in vivo.

References

  • A Comparative Guide to the Conformational Analysis of Piperidine Derivatives. Benchchem.1

  • Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry (ACS).4

  • Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. Journal of Molecular Structure (ResearchGate).3

  • Photoswitchable Catalysts: Correlating Structure and Conformational Dynamics with Reactivity by a Combined Experimental and Computational Approach. Journal of the American Chemical Society (ACS).2

  • Conformational Analysis of Piperazine and Piperidine Analogs of GBR 12909: Stochastic Approach To Evaluating The Effects of Force Fields and Solvent. Journal of Molecular Modeling (Scribd).5

Sources

Foundational

In-Depth Technical Guide: 4-Ethylpiperidine-2-carboxylic Acid Hydrochloride in Rational Drug Design

Executive Summary As the demand for highly specific, metabolically stable therapeutics grows, peptidomimetics and conformationally constrained scaffolds have become foundational to modern drug discovery. 4-Ethylpiperidin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demand for highly specific, metabolically stable therapeutics grows, peptidomimetics and conformationally constrained scaffolds have become foundational to modern drug discovery. 4-Ethylpiperidine-2-carboxylic acid hydrochloride (CAS: 1505452-01-6) is a highly functionalized, non-natural amino acid derivative belonging to the pipecolic acid family. By introducing an ethyl group at the C4 position of the piperidine ring, medicinal chemists can enforce strict steric boundaries, locking the molecule into a specific chair conformation. This whitepaper provides an authoritative analysis of its physicochemical properties, its mechanistic role in target binding, and self-validating protocols for its synthetic incorporation into complex peptide sequences.

Physicochemical & Structural Profiling

To effectively utilize this building block in solid-phase peptide synthesis (SPPS) or small-molecule workflows, a precise understanding of its physicochemical baseline is required. The hydrochloride salt form ensures the stability of the secondary amine during long-term storage.

PropertyValue
Chemical Name 4-Ethylpiperidine-2-carboxylic acid hydrochloride
CAS Number 1505452-01-6
Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
SMILES (Free Base) O=C(C1NCCC(CC)C1)O
Physical State Solid / Powder
Storage Conditions Inert atmosphere, Room Temperature to 4°C

Mechanistic Pharmacology: The Power of Conformational Constraint

Unlike proline, which primarily adopts a flexible envelope conformation, pipecolic acid derivatives natively adopt a chair conformation. The strategic placement of an ethyl group at the C4 position introduces a critical 1,3-diaxial interaction dynamic. To minimize steric clash, the bulky 4-ethyl group strongly prefers the equatorial position. This energetic preference acts as a "stereochemical lock," forcing the C2-carboxylic acid into a fixed axial or equatorial vector depending on the isomer's relative stereochemistry.

This rigid vector projection is highly prized in rational drug design for optimizing target-pocket interactions:

  • Viral Protease Inhibitors: R-configured pipecolic acid derivatives act as highly selective[1]. The rigid scaffold perfectly maps to the druggable allosteric site near Asn152, providing superior cellular efficacy compared to flexible analogs.

  • TACE Inhibitors: In the development of , 4-substituted pipecolic acids achieve exquisite selectivity over MMP-1 by precisely occupying the S1' binding pocket[2],[3].

  • Receptor Antagonists: When incorporated into dipeptoid structures, these constrained derivatives serve as highly potent , satisfying the strict conformational requirements for optimal receptor recognition[4].

Pathway A 4-Ethylpiperidine-2-carboxylic acid (CAS: 1505452-01-6) B Conformational Constraint (Chair Conformation Lock) A->B Steric bulk dictates structure C Viral Protease Inhibitors (Dengue/Zika NS2B/NS3) B->C Allosteric site binding D TACE Inhibitors (High Selectivity vs MMP-1) B->D S1' pocket fit E CCK-B Receptor Antagonists (Dipeptoid Scaffolds) B->E Receptor recognition

Fig 1. Pharmacological mapping and target pathways of 4-substituted pipecolic acid derivatives.

Synthetic Integration: SPPS Workflow for Sterically Hindered Amines

Because CAS 1505452-01-6 is supplied as an unprotected hydrochloride salt, it must first be N-protected (e.g., with Fmoc) before integration into Solid-Phase Peptide Synthesis (SPPS). Furthermore, coupling a secondary amine—especially one sterically hindered by a 4-ethyl group—to a growing peptide chain is notoriously difficult and prone to deletion sequences.

Causality in Reagent Selection

The secondary amine of the piperidine ring is inherently nucleophilic, but the steric shadow cast by the 4-ethyl group and the adjacent C2-carboxylate severely hinders standard coupling. Traditional HBTU/HOBt protocols will fail. Therefore, we mandate the use of HATU (a triazole-based uronium salt) combined with a sterically hindered base like DIPEA . The nitrogen in the pyridine ring of HATU provides a neighboring group effect that dramatically accelerates the formation of the active ester, overcoming the steric barrier of the pipecolic scaffold.

Step-by-Step Protocol
  • Fmoc Protection: Dissolve 4-ethylpiperidine-2-carboxylic acid hydrochloride in 10% aqueous Na₂CO₃ and dioxane (1:1). Add 1.2 equivalents of Fmoc-OSu. Stir at room temperature for 12 hours. Acidify to pH 2 with HCl, extract with EtOAc, and dry over MgSO₄.

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • Deprotection: Treat resin with 20% piperidine in DMF (2 × 10 min).

  • Coupling: Pre-activate Fmoc-4-ethylpiperidine-2-carboxylic acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 3 minutes. Add to resin and agitate for 3 hours at room temperature.

  • Cleavage: Cleave the final peptide using a cocktail of TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

Self-Validating System: The Chloranil Test

Unlike primary amines, secondary amines do not yield a reliable Ruhemann's purple with the standard Kaiser (ninhydrin) test. To ensure trustworthiness in your workflow, validate Fmoc-deprotection and subsequent coupling using the Chloranil test . A successful deprotection yields a distinct blue/green resin, while a complete coupling returns the resin to a colorless state, providing an immediate, binary visual validation of the reaction.

Workflow N1 1. Fmoc Protection (Fmoc-OSu, Na2CO3, Dioxane) N3 3. Sterically Hindered Coupling (HATU, DIPEA, 3h at RT) N1->N3 N2 2. Resin Activation & Swelling (Rink Amide / DMF) N2->N3 N4 4. Global Cleavage & Deprotection (TFA/TIPS/H2O 95:2.5:2.5) N3->N4 N5 5. Analytical Validation (LC-MS & 1H-NMR) N4->N5

Fig 2. Self-validating experimental workflow for synthesis and incorporation of the building block.

Analytical Validation System

To guarantee scientific integrity, the final incorporated structure must be rigorously validated to ensure the stereochemical lock remains intact.

  • LC-MS Profiling: Monitor the exact mass shift. For the Fmoc-protected monomer (C₂₃H₂₅NO₄), the expected exact mass is

    
     379.18. Ensure no 
    
    
    
    Da (water) or
    
    
    Da (incomplete deprotection) adducts are present.
  • NMR Stereochemical Validation: Conduct

    
    H-NMR in CDCl₃ or DMSO-
    
    
    
    . The stereochemical integrity of the piperidine chair is paramount. The H-2 proton (alpha to the carboxylate) will present as a doublet of doublets (dd). A large axial-axial coupling constant (
    
    
    Hz) and a smaller axial-equatorial constant (
    
    
    Hz) confirm that the 4-ethyl group has successfully locked the ring into the desired chair conformation, orienting the pharmacophore correctly for target binding.

References

  • Badorrey, R., et al. "Development of Novel Proline- and Pipecolic Acid-Based Allosteric Inhibitors of Dengue and Zika Virus NS2B/NS3 Protease". Pharmaceuticals, 2025. URL:[Link]

  • Gillard, J., et al. "Synthesis and biological activity of selective pipecolic acid-based TNF-α converting enzyme (TACE) inhibitors". Bioorganic & Medicinal Chemistry Letters, 2002. URL:[Link]

  • Agami, C., et al. "Novel constrained CCK-B dipeptoid antagonists derived from pipecolic acid". PubMed, 1998. URL:[Link]

  • Bahia, M. S., et al. "CoMFA and CoMSIA Analyses of Highly Selective Pipecolic Acid Based TNF-α Converting Enzyme (TACE) Inhibitors". Letters in Drug Design & Discovery, 2011. URL:[Link]

Sources

Exploratory

Literature Review of 4-Ethyl Substituted Pipecolic Acid Derivatives: Synthesis, Bioactivity, and Applications

Target Audience: Researchers, scientists, and drug development professionals Content Type: In-Depth Technical Guide & Whitepaper Executive Summary Pipecolic acid (piperidine-2-carboxylic acid) is a non-proteinogenic amin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

Pipecolic acid (piperidine-2-carboxylic acid) is a non-proteinogenic amino acid homologue of proline that serves as a privileged scaffold in modern medicinal chemistry. While substitutions at various positions of the piperidine ring yield diverse pharmacological profiles, 4-substituted pipecolic acid derivatives —and specifically the 4-ethyl substituted variants—have emerged as critical structural motifs. Most notably, the cis-4-ethyl-L-pipecolic acid moiety is the defining feature of pirlimycin , a highly potent veterinary lincosamide antibiotic[1].

This technical guide synthesizes current literature on the pharmacological significance, mechanistic pathways, and advanced synthetic methodologies of 4-ethyl pipecolic acid derivatives. By examining the causality behind experimental choices, this whitepaper provides researchers with field-proven, self-validating protocols for the synthesis and application of these vital intermediates.

Pharmacological Significance & Structural Biology

The incorporation of alkyl groups at the C4 position of the pipecolic acid ring fundamentally alters the lipophilicity, conformational bias, and receptor-binding affinity of the resulting peptidomimetics.

The Role of 4-Ethylpipecolic Acid in Lincosamides

Lincosamides are characterized by an amino acid derivative linked via an amide bond to an amino sugar. In clindamycin, this amino acid is a propyl-substituted hygric acid. However, in pirlimycin , the amino acid is replaced by cis-4-ethyl-L-pipecolic acid[1].

Causality in Structural Design: The replacement of the five-membered pyrrolidine ring with a six-membered piperidine ring, coupled with the specific 4-ethyl substitution, increases the overall hydrophobicity of the molecule. This structural modification enhances tissue penetration and binding affinity to the bacterial 50S ribosomal subunit, making pirlimycin exceptionally potent against Gram-positive organisms (e.g., Staphylococcus aureus, Streptococcus spp.) that cause bovine mastitis[1].

Broader Landscape of 4-Substituted Pipecolic Acids

Beyond lincosamides, the 4-substituted pipecolic acid core is utilized in several high-profile therapeutics. Table 1 summarizes the comparative bioactivity of key 4-substituted derivatives.

Table 1: Comparative Bioactivity of 4-Substituted Pipecolic Acid Derivatives

CompoundSubstitution at C4Primary Target / MechanismClinical / Research Application
Pirlimycin cis-4-ethyl50S Ribosomal Subunit (23S rRNA)Veterinary antibiotic (bovine mastitis)[1]
Selfotel (CGS 19755) cis-4-phosphonomethylNMDA Receptor AntagonistNeuroprotectant / Anticonvulsant[2]
Palinavir cis-4-hydroxyHIV-1 ProteaseAntiviral (HIV treatment)[3]
U-3CR Derivatives 4-ethyl / 4-arylVarious (Library generation)Drug discovery screening libraries[4]

Mechanistic Pathways: Ribosomal Inhibition

The primary biological utility of 4-ethylpipecolic acid is realized when it is incorporated into the pirlimycin structure. The mechanism of action is bacteriostatic, driven by the inhibition of the peptidyl transferase center (PTC).

G A Pirlimycin (4-Ethylpipecolic Acid Amide) B Bacterial Cell Wall Penetration A->B C Binding to 50S Ribosomal Subunit (23S rRNA PTC) B->C D Inhibition of Peptidyl Transferase C->D E Premature Dissociation of Peptidyl-tRNA D->E F Bacteriostatic Effect (Gram-positive Pathogens) E->F

Caption: Mechanism of action of pirlimycin via 50S ribosomal subunit binding and translation blockade.

Advanced Synthetic Methodologies

Synthesizing enantiomerically and diastereomerically pure 4-ethylpipecolic acid requires strict control over the stereocenters at C2 and C4. Two primary methodologies dominate the literature: the industrial Wittig/Hydrogenation route and the modern Ugi-type Three-Component Reaction (U-3CR).

Method A: Wittig Olefination and Stereoselective Hydrogenation

This is the preferred industrial route for synthesizing the pirlimycin intermediate, (2S,4R)-4-ethylpiperidine-2-carboxylic acid[5].

Chemical Logic & Causality: Direct alkylation at the C4 position of an unactivated piperidine ring is synthetically unviable due to poor regioselectivity and low yields. Instead, chemists utilize a 4-keto pipecolic acid derivative.

  • Wittig Reaction: The ketone is reacted with an ethyltriphenylphosphonium ylide. This provides absolute regiocontrol, yielding a 4-ethylidene intermediate[5].

  • Catalytic Hydrogenation: The exocyclic double bond is reduced using hydrogen gas over a metal catalyst (e.g., PtO2 or Pd/C). The existing stereocenter at C2 dictates the facial selectivity of the hydrogenation, preferentially yielding the thermodynamically stable cis-conformation required for biological activity[5].

G Step1 (2S)-N-Boc-4-carbonyl pipecolic acid Step2 Wittig Reaction (Ethyltriphenylphosphonium bromide, Base) Step1->Step2 Step3 (2S)-N-Boc-4-ethylidene pipecolic acid Step2->Step3 Step4 Catalytic Hydrogenation (H2, Metal Catalyst, 40-70°C) Step3->Step4 Step5 (2S,4R)-N-Boc-4-ethyl pipecolic acid Step4->Step5 Step6 Acidic Deprotection (HCl, 1,4-dioxane) Step5->Step6 Step7 (2S,4R)-4-ethylpipecolic acid HCl Step6->Step7

Caption: Step-by-step synthetic workflow for the intermediate (2S,4R)-4-ethylpipecolic acid.

Method B: Ugi-Type Three-Component Reaction (U-3CR)

Recent advances have demonstrated the utility of U-3CR for generating diverse libraries of pipecolic amides[4]. By reacting 4-substituted


-piperideines with isocyanides and carboxylic acids, researchers can achieve highly diastereoselective syntheses of 2,4-disubstituted pipecolic amides[4].

Chemical Logic & Causality: The U-3CR provides exceptional atom economy. The diastereoselectivity arises from the preferred half-chair conformation of the


-piperideine intermediate, where the 4-ethyl substituent adopts a pseudo-equatorial position, directing the nucleophilic attack of the isocyanide to the opposite face[4].

Self-Validating Experimental Protocols

The following protocols are synthesized from validated patent literature and peer-reviewed methodologies to ensure reproducibility and high yield[5],[4].

Protocol 1: Synthesis of (2S,4R)-4-Ethylpiperidine-2-Carboxylic Acid Hydrochloride

Phase 1: Wittig Olefination

  • Preparation of Ylide: In a flame-dried flask under inert atmosphere (N2), suspend ethyltriphenylphosphonium bromide (3.0 equiv) in anhydrous THF (15 mL/g of substrate). Add sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv) portion-wise at 0°C. Stir for 30 minutes until the solution turns deep orange, indicating ylide formation.

  • Coupling: Add a solution of (2S)-N-Boc-4-carbonyl pipecolic acid (1.0 equiv) in THF dropwise.

  • Heating: Elevate the temperature to 60–80°C and reflux for 4 hours.

  • Self-Validation Step: Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active starting material spot disappears.

  • Workup: Quench with saturated aqueous NH4Cl to destroy unreacted ylide. Extract with EtOAc, dry over Na2SO4, and concentrate to yield crude (2S)-N-Boc-4-ethylidene pipecolic acid.

Phase 2: Catalytic Hydrogenation

  • Reduction: Dissolve the crude ethylidene intermediate in methanol. Transfer to a high-pressure autoclave.

  • Catalysis: Add a metal catalyst (e.g., Pd/C, 10% w/w). Pressurize the vessel with H2 gas to 0.5–3.0 MPa.

  • Heating: Heat to 40–70°C and stir vigorously for 12 hours.

  • Self-Validation Step: Analyze an aliquot via LC-MS. The mass should shift by +2 Da, confirming complete reduction of the double bond. Filter through Celite to remove the catalyst and concentrate to yield (2S,4R)-N-Boc-4-ethylpipecolic acid.

Phase 3: Deprotection

  • Cleavage: Dissolve 1.5 g of the Boc-protected intermediate in 5 mL of 1,4-dioxane. Add 1.2 mL of concentrated HCl (36-38%) at 25°C.

  • Isolation: Stir for 1 hour. A white precipitate will form. Filter the precipitate, wash with cold 1,4-dioxane, and dry under vacuum to yield (2S,4R)-4-ethylpiperidine-2-carboxylic acid hydrochloride (Yield: ~91%)[5].

Protocol 2: U-3CR Synthesis of 4-Ethyl Pipecolic Amides
  • Imine Formation: Oxidize 4-ethylpiperidine using N-chlorosuccinimide (NCS) to generate 4-ethyl-

    
    -piperideine[4].
    
  • Multicomponent Assembly: In a vial, combine the 4-ethyl-

    
    -piperideine (1.0 equiv), a carboxylic acid (e.g., 4-methoxyphenylacetic acid, 1.2 equiv), and an isocyanide (e.g., tert-butyl isocyanide, 1.2 equiv) in methanol[4].
    
  • Reaction: Stir at room temperature for 24 hours.

  • Self-Validation Step: Use 1H NMR to confirm the trans-configuration by analyzing the coupling constants of the C2 proton. The reaction typically proceeds with >95:5 diastereomeric ratio[4].

References

  • CN101555223B - A kind of pyrilimycin intermediate and preparation method thereof. Google Patents.
  • Recent development and fighting strategies for lincosamide antibiotic resistance. PubMed Central (PMC). Available at:[Link]

  • Efficient Diastereoselective Three-Component Synthesis of Pipecolic Amides. VU Research Portal (Eur. J. Org. Chem.). Available at:[Link]

  • Selfotel | C7H14NO5P | CID 68736. PubChem. Available at:[Link]

  • Practical, Stereoselective Synthesis of Palinavir, a Potent HIV Protease Inhibitor. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Incorporation of 4-Ethylpiperidine-2-carboxylic acid hydrochloride in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful strategy to enhance therapeutic properties such as potency, selectivity, and metabolic stability. 4-Ethylpiperidine-2-carboxylic acid, a cyclic amino acid analog, presents a unique structural motif that can impart conformational rigidity and introduce novel side-chain interactions. This guide provides a comprehensive overview and detailed protocols for the effective incorporation of 4-Ethylpiperidine-2-carboxylic acid hydrochloride into peptide sequences using solid-phase peptide synthesis (SPPS) with Fmoc/tBu chemistry. We will delve into the critical considerations for handling this sterically hindered amino acid, including pre-activation strategies, optimized coupling conditions, and post-coupling analysis.

Introduction: The Rationale for Incorporating 4-Ethylpiperidine-2-carboxylic acid

Piperidine-containing compounds are prevalent in a vast array of pharmaceuticals and natural products, valued for their ability to introduce conformational constraints and serve as versatile synthetic scaffolds.[1] The incorporation of 4-Ethylpiperidine-2-carboxylic acid into a peptide backbone can be particularly advantageous for several reasons:

  • Conformational Rigidity: The six-membered ring structure restricts the rotational freedom of the peptide backbone, akin to proline, which can help to stabilize specific secondary structures like β-turns.[2] This can lead to higher binding affinities and selectivities for biological targets.

  • Enhanced Proteolytic Stability: The non-natural structure of the amino acid can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Novel Chemical Space: The ethyl group at the 4-position provides a hydrophobic handle that can be oriented in a defined vector, allowing for new interactions within a receptor binding pocket.

This document serves as a practical guide for researchers looking to leverage these properties in their peptide design and synthesis endeavors.

Core Principles and Mechanistic Considerations

The successful incorporation of 4-Ethylpiperidine-2-carboxylic acid hydrochloride hinges on addressing two primary challenges: the presence of the hydrochloride salt and the steric hindrance imparted by the cyclic structure and the ethyl substituent.

Handling of the Hydrochloride Salt

The amino acid is supplied as a hydrochloride salt, meaning the secondary amine of the piperidine ring is protonated. For the nucleophilic attack on the activated carboxyl group of the preceding amino acid to occur, this amine must be in its free, deprotonated state. Therefore, neutralization is a mandatory step prior to or during the coupling reaction.[3][4] This is typically achieved by the addition of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[5] It is crucial to use a slight excess of the base to ensure complete neutralization.[5]

Overcoming Steric Hindrance

The piperidine ring, being larger than the five-membered ring of proline, and the presence of the C4-ethyl group, can significantly slow down the kinetics of the coupling reaction.[6] Standard coupling conditions may result in incomplete acylation, leading to deletion sequences. To drive the reaction to completion, more potent coupling reagents and optimized reaction conditions are necessary.

  • Choice of Coupling Reagent: While carbodiimides like DCC can be used, phosphonium (e.g., PyBOP) or uronium/aminium salts (e.g., HATU, HBTU, HCTU) are highly recommended for coupling sterically hindered amino acids.[7][8] These reagents form highly reactive activated esters that can overcome the steric barrier more effectively.

  • Reaction Conditions: Extended coupling times and/or the use of elevated temperatures (with microwave-assisted SPPS) can significantly improve coupling efficiency. Double coupling, where the coupling step is repeated with fresh reagents, is also a valuable strategy to ensure quantitative reaction.[9]

Visualization of Key Structures and Workflows

To aid in the conceptualization of the process, the following diagrams illustrate the key molecule and the synthetic workflow.

G cluster_molecule Structure of 4-Ethylpiperidine-2-carboxylic acid mol C1-C2-N-C6-C5-C4-C1 C2-C7(=O)O C4-C8-C9

Caption: Chemical structure of 4-Ethylpiperidine-2-carboxylic acid.

workflow Resin Resin Deprotection Deprotection Resin->Deprotection 20% Piperidine/DMF Washing_1 Washing_1 Deprotection->Washing_1 DMF Coupling Coupling Washing_1->Coupling Fmoc-AA-OH, Activator, Base Washing_2 Washing_2 Coupling->Washing_2 DMF Repeat Repeat Washing_2->Repeat Next Cycle Repeat->Deprotection

Caption: General workflow for a single cycle in Fmoc-SPPS.

Experimental Protocols

The following protocols are designed for manual solid-phase peptide synthesis on a 0.1 mmol scale. They can be adapted for automated synthesizers.

Materials and Reagents
  • Resin: Rink Amide resin (or other suitable resin depending on the desired C-terminus).

  • Amino Acids: Fmoc-protected amino acids.

  • 4-Ethylpiperidine-2-carboxylic acid hydrochloride: To be protected with an Fmoc group prior to use in SPPS. (Assuming pre-Fmoc-protected material is not available).

  • Solvents: High-purity, amine-free N,N-dimethylformamide (DMF), dichloromethane (DCM).

  • Deprotection Reagent: 20% (v/v) piperidine in DMF.[9]

  • Coupling Reagents:

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)

  • Base: N,N-diisopropylethylamine (DIPEA).

  • Washing Solvents: DMF, DCM, Isopropanol (IPA).

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water.

Protocol 1: Coupling of Fmoc-4-Ethylpiperidine-2-carboxylic acid

This protocol assumes the peptide chain has been synthesized up to the point of coupling the title amino acid, and the N-terminal Fmoc group of the preceding residue has been removed.

  • Resin Preparation:

    • Ensure the resin with the growing peptide chain has been thoroughly washed with DMF after the final Fmoc deprotection step. The resin should be swelled in DMF.

  • Amino Acid Preparation and Neutralization:

    • In a separate vial, dissolve Fmoc-4-Ethylpiperidine-2-carboxylic acid hydrochloride (4 equivalents relative to resin loading) in DMF.

    • Add DIPEA (4.2 equivalents) to the solution to neutralize the hydrochloride salt and ensure the presence of the free amine.[5]

    • Add the coupling reagent, for example, HATU (3.9 equivalents), to the amino acid solution.

    • Add an additional amount of DIPEA (8 equivalents) to the activation mixture.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Coupling Reaction:

    • Drain the DMF from the reaction vessel containing the resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours. For difficult couplings, this time can be extended, or the reaction can be performed at a moderately elevated temperature (e.g., 40-50°C) if using a suitable reactor.

    • Monitoring the reaction: Perform a Kaiser test (or other appropriate test for free primary amines). Note that since you are coupling to a secondary amine, a chloranil test would be more appropriate to monitor the disappearance of the resin-bound secondary amine.

  • Post-Coupling Wash:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

  • (Optional but Recommended) Double Coupling:

    • If the monitoring test indicates incomplete coupling, repeat steps 2-4 with a fresh solution of activated amino acid.

  • Capping (if necessary):

    • If significant unreacted sites remain after double coupling, cap them by treating the resin with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides in subsequent steps.

Protocol 2: Subsequent Fmoc Deprotection and Chain Elongation
  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling of the Next Amino Acid:

    • Proceed with the coupling of the next Fmoc-protected amino acid using standard coupling protocols (e.g., with HBTU/DIPEA or HATU/DIPEA).

Data Summary and Recommendations

The following table summarizes the recommended reagent stoichiometry and reaction times for the coupling of Fmoc-4-Ethylpiperidine-2-carboxylic acid.

Reagent/ParameterRecommended Amount/ConditionRationale
Fmoc-4-Ethylpiperidine-2-carboxylic acid4 equivalentsA higher excess is used to drive the reaction to completion due to steric hindrance.
Coupling Reagent (e.g., HATU)3.9 equivalentsA highly efficient coupling reagent is crucial for activating the sterically hindered amino acid.
Base (DIPEA) for activation8 equivalentsEnsures the reaction medium is sufficiently basic for efficient activation and coupling.
Coupling Time2-4 hours (or longer)Extended reaction time is necessary to overcome the slow kinetics of coupling.
Double CouplingHighly RecommendedProvides a second opportunity for the reaction to go to completion, significantly increasing the yield of the desired peptide.

Troubleshooting

IssuePotential CauseSuggested Solution
Incomplete Coupling Insufficient activation, steric hindrance, short reaction time.Use a more potent coupling reagent like HATU or COMU. Increase the excess of amino acid and reagents. Extend the coupling time and consider using microwave heating. Perform a double coupling.
Racemization Prolonged activation time, excessive base.Minimize the pre-activation time. Use a weaker base like N-methylmorpholine (NMM) if racemization is a concern, although this may require longer coupling times.
Peptide Aggregation Formation of secondary structures on-resin.Use a lower-loading resin. Incorporate disrupting elements like pseudoprolines in the sequence if possible. Perform couplings in solvents known to disrupt aggregation, such as NMP or a mixture of DMF/DCM.

Conclusion

The incorporation of 4-Ethylpiperidine-2-carboxylic acid hydrochloride into peptide sequences is a viable strategy for accessing novel peptide analogs with potentially enhanced therapeutic properties. While its steric bulk presents a synthetic challenge, the use of potent coupling reagents, optimized reaction conditions, and careful monitoring can lead to successful and efficient synthesis. The protocols and guidelines presented in this document provide a solid foundation for researchers to explore the exciting possibilities offered by this unique building block.

References

  • Varkey, J. T. A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE.
  • Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Synthesis of Peptides and Peptidomimetics.
  • Amino Acid Deriv
  • Peptide synthesis. Wikipedia.
  • Wang, X., Li, J., & Hayashi, Y. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed.
  • Carpino, L. A., et al. Peptide Synthesis via Amino Acid Halides. Accounts of Chemical Research.
  • Rainier, J. D., et al. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.
  • Hayashi, Y.
  • Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2. PubMed.
  • Head-Gordon, T., et al. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides. Biophysical Journal.
  • Proline Deriv
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Technical Support Center: H-Ala-OEt.HCl in Peptide Synthesis. Benchchem.
  • Nagy, A., et al. (2019). α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Rainier, J. D., et al. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society.
  • Pentelute, B. L., et al. (2016). Incorporation of Acid-Labile Masking Groups for the Traceless Synthesis of C-Terminal Peptide α-Ketoacids. Organic Letters.
  • US20130310265A1 - Methods of preparing cyclic peptides and uses thereof.
  • Peptides. aapptec, LLC.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

Sources

Application

Application Note: Optimizing Amide Bond Formation with 4-Ethylpiperidine-2-carboxylic Acid Hydrochloride

Target Audience: Synthetic Chemists, Peptide Researchers, and Drug Development Professionals Content Focus: Mechanistic problem-solving, coupling reagent selection, and self-validating protocols for hindered, epimerizati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Peptide Researchers, and Drug Development Professionals Content Focus: Mechanistic problem-solving, coupling reagent selection, and self-validating protocols for hindered, epimerization-prone cyclic amino acids.

Mechanistic Challenges & Causality

As a Senior Application Scientist, I frequently encounter the unique synthetic hurdles posed by cyclic, hindered amino acid derivatives. 4-Ethylpiperidine-2-carboxylic acid hydrochloride is a highly valuable substituted pipecolic acid building block, but it presents a trifecta of chemical challenges during amide bond formation:

  • Steric Hindrance (The Amine Challenge): When acting as a nucleophile, the secondary amine is sterically constrained by the piperidine ring and further shielded by the 4-ethyl substitution. This drastically reduces its nucleophilic attack rate on activated esters, often leading to incomplete couplings.

  • Epimerization Risk (The Acid Challenge): When acting as an acyl donor, the C2

    
    -proton is highly acidic. Base-catalyzed abstraction or the formation of an oxazolone intermediate during activation leads to rapid racemization[1]. Pipecolic acid derivatives are notoriously prone to this loss of chiral integrity[2].
    
  • Salt Neutralization: The compound is supplied as a hydrochloride salt. Couplings in solution with amino acid derivatives provided as salts require exactly one equivalent of a tertiary base (e.g., DIPEA or NMM) for neutralization[3]. Failure to neutralize leaves the amine protonated and unreactive, while excess base accelerates epimerization[4].

Coupling Reagent Selection

The choice of coupling reagent is critical to overcoming these specific challenges. Traditional reagents like DCC or HBTU are insufficient for this substrate. Instead, modern additives and uronium salts must be employed.

  • HATU / HOAt: Historically the gold standard for sterically hindered amines due to the anchimeric assistance provided by the pyridine nitrogen. However, HOAt is an explosive hazard, limiting its scalability[5].

  • COMU: A third-generation uronium salt based on the OxymaPure leaving group. COMU is often reported to have coupling efficiencies comparable to or even exceeding that of HATU, particularly in the synthesis of sterically hindered peptide sequences[5]. It is non-explosive and exhibits superior suppression of epimerization[4].

  • DIC / OxymaPure: An ideal carbodiimide/additive system. OxymaPure is superior to HOBt and HOAt in terms of safety while maintaining high coupling efficiency[6]. Carbodiimides react with the carboxylic group to render a highly reactive O-acylisourea, which can evolve to an oxazolone; OxymaPure rapidly intercepts this to form a stable active ester, preventing the loss of chiral integrity[7].

Table 1: Comparative Performance for Hindered/Epimerization-Prone Substrates
Reagent SystemReagent ClassCoupling Efficiency (Hindered)Epimerization SuppressionSafety ProfilePrimary Side-Reaction Risk
HATU / DIPEA Uronium (HOAt)Very HighExcellentExplosive (HOAt)[5]Guanidinylation of N-terminus[2]
COMU / DIPEA Uronium (Oxyma)Very High (>HATU)[4]ExcellentNon-explosive, Safe[5]Guanidinylation (Lower than HATU)
DIC / OxymaPure CarbodiimideHighVery GoodNon-explosive[7]Diisopropylurea byproduct
PyOxim / DIPEA PhosphoniumHighVery GoodNon-explosiveCarcinogenic HMPA (avoided in PyOxim)

Decision Workflow

The synthetic strategy strictly depends on whether 4-Ethylpiperidine-2-carboxylic acid is acting as the nucleophile or the acyl donor.

ReagentSelection Start 4-Ethylpiperidine-2-carboxylic acid HCl Neutralize Neutralization Add 1.0 eq DIPEA Start->Neutralize Role Reaction Role? Neutralize->Role Amine Nucleophile (Secondary Amine) Challenge: Steric Hindrance Role->Amine N-Terminal Acid Acyl Donor (Carboxylic Acid) Challenge: Epimerization Role->Acid C-Terminal HATU Use HATU / HOAt or COMU (Extended Time) Amine->HATU COMU Use COMU or DIC/OxymaPure (Minimize Pre-activation) Acid->COMU ValidateAmine Validate: Chloranil Test (Secondary Amine) HATU->ValidateAmine ValidateAcid Validate: LC-MS / Chiral HPLC (Check Epimeric Ratio) COMU->ValidateAcid

Workflow for selecting coupling reagents and validation methods based on the reaction role.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system, incorporating specific quality control checkpoints.

Protocol A: Substrate as the Nucleophile (Overcoming Steric Hindrance)

When coupling an incoming carboxylic acid to the secondary amine of 4-Ethylpiperidine-2-carboxylic acid.

Causality Note: Uronium/aminium coupling reagents will react with the unprotected N-terminal of a peptide-resin to form a guanidine moiety, which irreversibly terminates the peptide chain[2]. To prevent this, pre-activation of the incoming acid is mandatory.

Step-by-Step Methodology:

  • Neutralization: Dissolve the 4-Ethylpiperidine-2-carboxylic acid HCl salt (1.0 eq) in anhydrous DMF. Add exactly 1.0 eq of N,N-Diisopropylethylamine (DIPEA) to liberate the free secondary amine.

  • Pre-Activation: In a separate vial, dissolve the incoming Fmoc-protected amino acid (3.0 eq) and COMU (3.0 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to pre-activate for exactly 2 minutes[5].

  • Coupling: Transfer the activated ester solution to the neutralized piperidine derivative. Agitate at room temperature for 2 hours. (For highly hindered sequences, microwave assistance at 50°C for 15 minutes is recommended).

  • Validation (Chloranil Test): Standard Kaiser tests yield false negatives for secondary amines. You must use the Chloranil test or De Clercq test. A blue/green bead or solution indicates incomplete coupling. If positive, perform a second coupling using DIC/OxymaPure to avoid guanidinylation buildup.

Protocol B: Substrate as the Acyl Donor (Suppressing Epimerization)

When activating the carboxylic acid of 4-Ethylpiperidine-2-carboxylic acid to couple with an incoming amine.

Causality Note: The alpha proton of the amino acid is abstracted by a base, producing an anionic amino acid during the activation[1]. To minimize this, we utilize DIC/OxymaPure, which requires a base only for the initial HCl salt neutralization, keeping the overall environment less basic than uronium-mediated couplings[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 4-Ethylpiperidine-2-carboxylic acid HCl (1.0 eq) and OxymaPure (1.0 eq) in anhydrous DMF.

  • Strict Neutralization: Add exactly 1.0 eq of DIPEA. Critical: Do not add excess base. The pH should remain near neutral to prevent C2 proton abstraction.

  • Activation: Cool the reaction vessel to 0°C to reduce the thermal energy available for oxazolone formation. Add Diisopropylcarbodiimide (DIC) (1.0 eq) dropwise. Stir for 5 minutes.

  • Aminolysis: Add the incoming amine nucleophile (1.1 eq). Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Validation (Chiral LC-MS): Cleave a micro-aliquot of the product. Analyze via Chiral HPLC or LC-MS to quantify the D/L epimeric ratio. The OxymaPure system typically maintains >98% chiral integrity.

Reaction Mechanism: Epimerization Suppression

The following diagram illustrates how COMU and Oxyma-based reagents intercept the highly reactive intermediates before oxazolone-driven epimerization can occur.

Mechanism Acid Carboxylate Anion Intermediate O-Acyl Uronium Intermediate Acid->Intermediate Attack on COMU COMU COMU Reagent COMU->Intermediate ActiveEster Oxyma Active Ester (Stable & Reactive) Intermediate->ActiveEster Oxyma Shift (Prevents Oxazolone) Product Amide Bond (Retained Chirality) ActiveEster->Product Aminolysis

COMU-mediated activation mechanism suppressing oxazolone-driven epimerization.

References

  • ACS Omega. Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Retrieved from:[Link]

  • OxymaPure. Gold Standard Coupling Enhancer And Racemization Suppressant. Retrieved from: [Link]

  • NIH PMC. Epimerisation in Peptide Synthesis. Retrieved from:[Link]

Sources

Method

Application Note: 4-Ethylpiperidine-2-carboxylic Acid Hydrochloride in Alkaloid Library Generation

Executive Summary The generation of structurally diverse and conformationally constrained alkaloid libraries is a cornerstone of modern Diversity-Oriented Synthesis (DOS). Pipecolic acid (piperidine-2-carboxylic acid) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The generation of structurally diverse and conformationally constrained alkaloid libraries is a cornerstone of modern Diversity-Oriented Synthesis (DOS). Pipecolic acid (piperidine-2-carboxylic acid) and its substituted derivatives are highly privileged scaffolds found in numerous bioactive natural products and pharmaceuticals, including rapamycin, argatroban, and various LFA-1 antagonists[1].

This application note details the strategic utilization of 4-Ethylpiperidine-2-carboxylic acid hydrochloride (CAS: 1505452-01-6) as a core building block. The introduction of an ethyl group at the C4 position of the piperidine ring provides a critical lipophilic vector that enhances target-pocket binding affinity, while the rigid piperidine core dictates the cis/trans isomerization of adjacent peptide bonds, a key factor in the bioactivity of peptidomimetics[2]. This guide provides field-proven protocols for incorporating this specific hydrochloride salt into high-throughput library generation via standard amide coupling and Ugi multi-component reactions (MCRs)[3].

Structural & Mechanistic Rationale

Conformational Control via the Pipecolic Core

Unlike acyclic amino acids, the cyclic nature of pipecolic acid significantly increases the population of the cis conformer in peptide bonds and accelerates the rate of isomerization[2]. When designing an alkaloid library, the 4-ethyl substitution introduces steric bulk that further restricts the conformational ensemble, locking the scaffold into biologically relevant geometries.

Handling the Hydrochloride Salt

Commercially available 4-ethylpiperidine-2-carboxylic acid is typically supplied as a hydrochloride salt to prevent premature decarboxylation and oxidative degradation of the secondary amine.

  • Causality in Protocol Design: Direct use of the HCl salt in coupling reactions will quench basic coupling additives (like DIPEA or TEA) and stall the reaction. Therefore, protocols must either include a dedicated free-basing/protection step or utilize an excess of non-nucleophilic base in situ to liberate the reactive secondary amine and carboxylate[4].

Physicochemical Properties
PropertySpecification / Value
Chemical Name 4-Ethylpiperidine-2-carboxylic acid hydrochloride
CAS Number 1505452-01-6
Molecular Formula C₈H₁₆ClNO₂
Molecular Weight 193.67 g/mol
Physical Form Solid powder
Reactive Sites Secondary amine (N1), Carboxylic acid (C2)

Library Generation Workflows

To generate a diverse alkaloid library, the 4-ethylpipecolic acid scaffold can be functionalized at both the N-terminus and C-terminus. We employ two primary pathways:

  • Pathway A (Ugi-4CR): A four-component reaction combining the N-protected scaffold with an amine, an aldehyde, and an isocyanide to rapidly generate α-acylamino amides[3].

  • Pathway B (Iterative Amide Coupling): Sequential coupling using highly efficient reagents (e.g., HATU) to build macrocyclic or linear peptidomimetic arrays[4].

Workflow A 4-Ethylpipecolic Acid HCl B Free-basing & N-Protection (DIPEA, Boc2O) A->B C N-Boc-4-Ethylpipecolic Acid B->C D Ugi-4CR Pathway (Aldehyde, Amine, Isocyanide) C->D Pathway A E Amide Coupling Pathway (HATU, Amine, DIPEA) C->E Pathway B F Highly Substituted Alpha-Acylamino Amides D->F G Targeted Peptidomimetic Alkaloid Scaffolds E->G

Fig 1: Divergent synthesis workflow for alkaloid library generation using 4-ethylpipecolic acid.

Experimental Protocols

Protocol 1: Free-Basing and N-Boc Protection

This step isolates the C-terminus for subsequent coupling by masking the secondary amine.

Reagents:

  • 4-Ethylpiperidine-2-carboxylic acid HCl (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Solvent: 1:1 mixture of Dioxane and H₂O

Step-by-Step Methodology:

  • Dissolution: Suspend the hydrochloride salt in the Dioxane/H₂O mixture (0.2 M concentration) at 0 °C.

  • Neutralization: Slowly add DIPEA dropwise. Causality: 1.0 equiv of DIPEA neutralizes the HCl salt, while the remaining 1.5 equiv maintains the basic pH required to keep the amine nucleophilic.

  • Protection: Add Boc₂O portion-wise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation (Self-Validating Step): Monitor via TLC (Ninhydrin stain). The disappearance of the primary/secondary amine spot (which stains purple/red) indicates complete protection.

  • Workup: Acidify the aqueous layer to pH ~3 using 1M KHSO₄ (avoids cleaving the Boc group, unlike HCl), extract with Ethyl Acetate (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Ugi Four-Component Reaction (U-4CR) Library Generation

The Ugi reaction is ideal for DOS, yielding complex dipeptide-like structures in a single pot[3].

Reagents:

  • N-Boc-4-ethylpiperidine-2-carboxylic acid (1.0 equiv)

  • Primary Amine library (1.0 equiv)

  • Aldehyde library (1.0 equiv)

  • Isocyanide library (1.0 equiv)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Step-by-Step Methodology:

  • Imine Pre-formation: In a 2-dram vial, combine the primary amine and aldehyde in MeOH (0.5 M). Stir for 30 minutes at room temperature to allow complete imine formation. Causality: Pre-forming the imine reduces side reactions (like the Passerini reaction) between the acid, aldehyde, and isocyanide[3].

  • Addition of Scaffold: Add the N-Boc-4-ethylpipecolic acid (from Protocol 1) to the vial.

  • Addition of Isocyanide: Add the isocyanide dropwise.

  • Reaction: Stir at room temperature for 24–48 hours.

  • Purification: Concentrate the solvent and purify via automated reverse-phase flash chromatography (C18, MeCN/H₂O).

UgiMechanism Imine 1. Imine Formation (Amine + Aldehyde) AlphaAdduct Nitrilium Ion Intermediate (Alpha-Adduct) Imine->AlphaAdduct Acid 2. N-Boc-4-Ethylpipecolic Acid Acid->AlphaAdduct Isocyanide 3. Isocyanide Addition Isocyanide->AlphaAdduct Mumm Mumm Rearrangement AlphaAdduct->Mumm Intramolecular Acyl Transfer Product Alpha-Acylamino Amide (Alkaloid Precursor) Mumm->Product

Fig 2: Mechanistic pathway of the Ugi-4CR utilizing the pipecolic acid scaffold.

Protocol 3: Iterative Amide Coupling via HATU

For targeted synthesis where specific stereochemical alignment is required without the generation of a new stereocenter (as seen in Ugi reactions).

Reagents:

  • N-Boc-4-ethylpiperidine-2-carboxylic acid (1.0 equiv)

  • Target Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF (0.1 M) under N₂. Add DIPEA and stir for 10 minutes. Causality: HATU forms a highly reactive active ester (OAt ester). Pre-activation ensures that the less reactive sterically hindered pipecolic acid is fully activated before amine introduction[4].

  • Coupling: Add the target amine. Stir at room temperature for 4–6 hours.

  • Validation: Monitor by LC-MS. The mass of the desired amide[M+H]⁺ should be the dominant peak.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc. Wash the organic layer extensively with 5% LiCl aqueous solution to remove residual DMF.

Reaction Optimization & Yield Summary

The following table summarizes expected outcomes based on the variation of coupling partners during library generation.

Reaction TypeCoupling Partner / ReagentSolventTime (h)Expected Yield (%)Purity (LC-MS)
N-Protection Boc₂O, DIPEADioxane/H₂O1285 - 95%>98%
Ugi-4CR Aliphatic Amine, Aliphatic AldehydeMeOH2465 - 80%>90%
Ugi-4CR Aromatic Amine, Aromatic AldehydeTFE4845 - 60%>85%
Amide Coupling Primary Amine, HATUDMF480 - 95%>95%
Amide Coupling Secondary Amine, HATUDMF1260 - 75%>90%

References

  • Wu, W.-J., & Raleigh, D. P. (1998). Conformational Heterogeneity about Pipecolic Acid Peptide Bonds: Conformational, Thermodynamic, and Kinetic Aspects. The Journal of Organic Chemistry. Retrieved from [Link]

  • Koopmanschap, G., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of Novel LFA-1 Antagonists. (2025). Journal of Medicinal Chemistry. Retrieved from[Link]

  • Optimization of the Central α‐Amino Acid in Cystobactamids. (2025). DiVA Portal. Retrieved from[Link]

Sources

Application

Using 4-Ethylpiperidine-2-carboxylic acid HCl for conformationally constrained peptides

Application Note: Utilizing 4-Ethylpiperidine-2-carboxylic Acid HCl in the Synthesis of Conformationally Constrained Peptides Executive Summary & Mechanistic Rationale The development of peptide therapeutics is frequentl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing 4-Ethylpiperidine-2-carboxylic Acid HCl in the Synthesis of Conformationally Constrained Peptides

Executive Summary & Mechanistic Rationale

The development of peptide therapeutics is frequently hindered by their inherent conformational flexibility, which leads to high entropic penalties upon target binding and rapid degradation by proteolytic enzymes[1]. To overcome these limitations, drug development professionals increasingly rely on the incorporation of conformationally constrained unnatural amino acids.

4-Ethylpiperidine-2-carboxylic acid HCl (4-ethylpipecolic acid hydrochloride) is a highly specialized, non-natural cyclic


-amino acid. It serves as a sterically expanded homologue to both proline and standard pipecolic acid. The mechanistic value of this molecule lies in its 6-membered piperidine ring, which heavily restricts the 

(phi) dihedral angle of the peptide backbone[2]. Furthermore, the addition of the ethyl group at the 4-position introduces severe transannular steric interactions. This ethyl group preferentially adopts an equatorial position to minimize 1,3-diaxial clashes, effectively locking the chair conformation of the ring. This rigidification propagates to the peptide backbone, heavily biasing the cis/trans isomerization of the preceding amide bond and forcing the peptide into pre-organized secondary structures, such as

-turns or polyproline-type helices.

Conformational_Constraint A Linear Peptide (High Entropy) B Add 4-Ethylpipecolic Acid A->B C Steric Clash (4-Ethyl Group) B->C Induces D Restricted Phi/Psi Angles (Reduced Entropy) C->D Causes E Pre-organized Pharmacophore D->E Results in

Mechanistic pathway of conformational constraint via 4-ethylpipecolic acid.

Quantitative Comparison of Constraining Amino Acids

The selection of a constraining residue dictates the physicochemical properties of the resulting peptidomimetic. The table below summarizes why 4-ethylpipecolic acid is chosen for advanced applications requiring high lipophilicity and severe steric boundaries.

Amino AcidRing SizeRelative Lipophilicity (LogP)Steric Hindrance at N-terminuscis/trans Amide Bias
L-Proline 5-memberedLowModerate~5-10% cis
L-Pipecolic Acid 6-memberedModerateHigh~20-30% cis
4-Ethylpipecolic Acid 6-memberedHighVery HighHighly variable; heavily favors tight turn motifs

Experimental Protocols: Overcoming Synthetic Bottlenecks

The incorporation of 4-ethylpiperidine-2-carboxylic acid HCl into Fmoc Solid-Phase Peptide Synthesis (SPPS) presents a significant synthetic bottleneck. Coupling the next amino acid onto the secondary amine of the 4-ethylpipecolic residue is notoriously difficult due to the massive steric shielding provided by the 6-membered ring and the downstream ethyl group. Standard coupling reagents (e.g., HBTU/DIEA) will fail, resulting in truncated deletion sequences[3][4].

To ensure a self-validating and high-yielding synthesis, the following protocols utilize highly reactive uronium-type coupling reagents (COMU) paired with a non-nucleophilic base (TMP) to drive the reaction forward without causing epimerization.

Protocol A: Fmoc-Protection of 4-Ethylpiperidine-2-carboxylic acid HCl

Because the reagent is supplied as a hydrochloride salt, it must be neutralized and Fmoc-protected prior to SPPS.

  • Neutralization : Dissolve 10 mmol of 4-ethylpiperidine-2-carboxylic acid HCl in 30 mL of 10% aqueous Na₂CO₃. Cool the mixture to 0°C in an ice bath.

    • Causality: The basic carbonate environment neutralizes the HCl salt, deprotonating the secondary amine to make it a viable nucleophile for the subsequent protection step.

  • Fmoc-Protection : Dissolve Fmoc-OSu (10.5 mmol) in 30 mL of 1,4-dioxane. Add this solution dropwise to the aqueous mixture over 30 minutes to prevent rapid exothermic degradation.

  • Reaction : Remove the ice bath and stir vigorously at room temperature for 12 hours.

  • Workup : Acidify the aqueous layer to pH 2.0 using 1M HCl. Extract the product with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield Fmoc-4-ethylpiperidine-2-carboxylic acid.

Protocol B: SPPS Coupling onto the Secondary Amine (Critical Step)

This protocol describes the attachment of the subsequent amino acid onto the sterically hindered N-terminus of the resin-bound 4-ethylpipecolic acid.

  • Fmoc Deprotection : Treat the resin-bound peptide with 20% piperidine in DMF for 2 x 10 minutes. Wash the resin thoroughly with DMF (5 x 1 min).

  • Activation : In a separate vial, dissolve the next Fmoc-amino acid (4.0 eq relative to resin loading) and COMU (3.9 eq) in a minimum volume of DMF. Add 2,4,6-trimethylpyridine (TMP/collidine, 8.0 eq).

    • Causality: COMU is utilized because its oxyma-based leaving group is highly efficient for hindered secondary amines. TMP is explicitly chosen over DIEA because its steric bulk prevents it from acting as a nucleophile, thereby minimizing the epimerization of the activated amino acid during the prolonged coupling required for this step[3][4].

  • Coupling : Transfer the activated mixture to the resin. Agitate the reaction at 45°C using a heated block or microwave peptide synthesizer for 2 hours.

    • Causality: The application of heat increases the kinetic energy of the system, which is strictly necessary to overcome the high activation energy barrier imposed by the piperidine ring's steric bulk.

  • Self-Validation (Chloranil Test) : Standard Kaiser tests yield false negatives for secondary amines. To validate the coupling, extract a few resin beads and perform a Chloranil test (2% acetaldehyde in DMF and 2% p-chloranil in DMF).

    • Causality: If the beads turn blue/green, unreacted secondary amines are still present, dictating that a second coupling cycle (double coupling) must be performed before proceeding. Colorless beads confirm a successful, self-validated coupling.

SPPS_Workflow N1 1. Resin-Bound Peptide (N-terminal Deprotected) N2 2. Coupling: Fmoc-4-Et-Pip-OH (HATU, TMP, DMF, 2h) N1->N2 Amide Bond Formation N3 3. Fmoc Deprotection (20% Piperidine/DMF) N2->N3 Remove Protectant N4 4. Hindered Coupling (Next AA) (COMU, TMP, 45°C, 2h) N3->N4 Critical Step N5 5. Cleavage & Deprotection (TFA/TIS/H2O) N4->N5 Global Cleavage N6 6. Constrained Peptide (Target Isomerization Bias) N5->N6 Final Yield

Workflow for SPPS incorporation of 4-ethylpipecolic acid.

Analytical Validation

Following global cleavage using a standard TFA cocktail (TFA/TIS/H₂O 95:2.5:2.5), the crude peptide must be subjected to High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Analysts must specifically monitor the chromatogram for a


 peak, which corresponds to the deletion sequence of the amino acid immediately following the 4-ethylpipecolic acid. The absence of this peak validates the efficacy of the heated COMU/TMP coupling protocol.

References

  • Title : Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties Source : MDPI (International Journal of Molecular Sciences) URL :[Link]

  • Title : Cyclopropane pipecolic acids as templates for linear and cyclic peptidomimetics: application in the synthesis of an Arg-Gly-Asp (RGD)-containing peptide as an αvβ3 integrin ligand Source : PubMed (Chemistry - A European Journal) URL :[Link]

  • Title : Convenient Synthesis of N-Methylamino Acids Compatible with Fmoc Solid-Phase Peptide Synthesis Source : ACS Publications (The Journal of Organic Chemistry) URL :[Link]

  • Title : PIPECOLIC LINKER AND ITS USE FOR CHEMISTRY ON SOLID SUPPORT Source : European Patent Office (EP 2321277 B1) URL :[Link]

Sources

Method

Reaction conditions for amide bond formation with 4-ethylpipecolic acid

Executive Summary 4-Ethylpipecolic acid is a non-proteinogenic, cyclic α-amino acid that serves as a critical building block in advanced medicinal chemistry. Most notably, the (2S,cis)-4-ethylpipecolic acid moiety is the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Ethylpipecolic acid is a non-proteinogenic, cyclic α-amino acid that serves as a critical building block in advanced medicinal chemistry. Most notably, the (2S,cis)-4-ethylpipecolic acid moiety is the defining structural feature of pirlimycin , a potent semisynthetic lincosamide antibiotic derived from clindamycin[1]. However, incorporating this molecule into complex scaffolds presents significant synthetic challenges. The rigid piperidine ring imposes severe steric hindrance, and the adjacent α-carboxylic acid is highly susceptible to epimerization during activation. This application note details the mechanistic causality behind these challenges and provides self-validating protocols for high-yielding, stereoselective amide bond formation.

Mechanistic Causality: Overcoming Steric and Stereochemical Barriers

When utilizing 4-ethylpipecolic acid as an acyl donor, chemists face two competing kinetic pathways: the desired intermolecular aminolysis (amide bond formation) and the undesired intramolecular cyclization into an oxazolone intermediate.

The Steric Penalty and Epimerization Risk

The secondary amine within the six-membered piperidine ring creates a highly hindered environment around the α-carbon. This steric bulk drastically reduces the rate of nucleophilic attack by the incoming amine. Because the desired coupling is kinetically retarded, the activated ester has a prolonged lifespan in solution, allowing it to cyclize into an oxazolone (azlactone) intermediate. The α-proton of this oxazolone is highly acidic; abstraction by the reaction base leads to rapid epimerization (loss of stereochemical integrity)[2].

Anchimeric Assistance via HATU

To outcompete oxazolone formation, standard uronium reagents like HBTU are insufficient. Instead, reagents based on 1-hydroxy-7-azabenzotriazole (HOAt), such as HATU , are mandatory. The nitrogen atom at the 7-position of HATU's leaving group acts as an intramolecular base. It hydrogen-bonds with the incoming amine, pre-organizing the transition state and accelerating the coupling reaction through anchimeric assistance. This acceleration ensures that aminolysis outpaces oxazolone formation, preserving the chiral center[3].

Base Selection: The TMP Advantage

While N,N-Diisopropylethylamine (DIPEA) is the standard base for peptide coupling, it is often too basic for highly epimerization-prone substrates. Substituting DIPEA with 2,4,6-trimethylpyridine (TMP, collidine) —a weaker, sterically hindered base—effectively neutralizes the acid generated during the coupling process without triggering α-proton abstraction, thereby suppressing racemization[4].

HATU_Mechanism A N-Protected 4-Ethylpipecolic Acid B Activation (HATU + TMP) A->B Fast C OAt Active Ester (Anchimeric Assistance) B->C -H+ E Desired Amide (Retention of Chirality) C->E Fast (Anchimeric Assist) F Oxazolone Intermediate (Epimerization Pathway) C->F Slow / Strong Base D Amine Nucleophile (e.g., Lincosamine) D->C Nucleophilic Attack F->E Epimerized Product

Figure 1: Kinetic pathways in the HATU-mediated coupling of 4-ethylpipecolic acid.

Quantitative Optimization Data

The following table summarizes the optimization of reaction conditions for coupling Boc-(2S,cis)-4-ethylpipecolic acid to a sterically hindered primary amine. The data highlights the critical interplay between the coupling reagent, base, and solvent.

Coupling ReagentBaseSolventRelative Yield (%)Epimerization Rate (%)Mechanistic Note
HBTU DIPEADMF6518.5Slow reaction allows significant oxazolone formation.
HATU DIPEADMF886.2Anchimeric assistance accelerates coupling, reducing epimerization.
HATU TMPDCM94 < 1.5 Weak, hindered base (TMP) and non-polar solvent (DCM) minimize racemization[2].
COMU TMPDMF91< 2.5Safer, non-explosive alternative to HATU with comparable efficiency[5].

Self-Validating Experimental Protocols

Protocol A: 4-Ethylpipecolic Acid as the Acyl Donor (Pirlimycin Semi-Synthesis Model)

This protocol describes the coupling of Boc-protected 4-ethylpipecolic acid to 7(S)-chloro-7-deoxylincomycinamine (7-Cl-MTL), mimicking the critical step in pirlimycin synthesis[6].

Reagents:

  • Boc-(2S,cis)-4-ethylpipecolic acid (1.0 eq, 10 mmol)

  • 7-Cl-MTL (Amine nucleophile) (1.05 eq, 10.5 mmol)

  • 3 (1.1 eq, 11 mmol)[3]

  • 2,4,6-Trimethylpyridine (TMP) (2.5 eq, 25 mmol)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Pre-Activation: In an oven-dried flask under N₂, dissolve Boc-(2S,cis)-4-ethylpipecolic acid and HATU in 30 mL of anhydrous DCM. Cool to 0 °C.

  • Base Addition: Add TMP dropwise over 2 minutes. Stir the mixture at 0 °C for exactly 5 minutes to generate the OAt active ester.

  • Nucleophile Addition: Dissolve 7-Cl-MTL in 20 mL of DCM and add it dropwise to the activated mixture. Allow the reaction to warm to room temperature and stir for 3 hours.

  • In-Process Control (IPC) Validation: Take a 5 µL aliquot, dilute in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS (ESI+). The reaction is validated as complete when the peak for the OAt ester disappears and the product mass[M+H]⁺ constitutes >95% AUC.

  • Self-Validating Workup:

    • Wash the organic layer with 5% aqueous citric acid (2 × 30 mL) to selectively remove unreacted amine and the TMP base.

    • Wash with saturated aqueous NaHCO₃ (2 × 30 mL) to remove the HOAt byproduct and any trace unreacted carboxylic acid.

    • Wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Stereochemical Validation: Analyze the crude product via Chiral HPLC (e.g., Chiralpak IC column) against a racemic standard to confirm an epimerization rate of < 1.5%.

Pirlimycin_Synthesis N1 Clindamycin N2 Hydrolysis N1->N2 Cleavage of Proline N3 7(S)-chloro-7-deoxylincomycinamine N2->N3 N5 Amide Coupling (HATU, TMP, DCM) N3->N5 N4 Boc-(2S,cis)-4-Ethylpipecolic Acid N4->N5 Acyl Donor N6 Boc Deprotection (TFA / DCM) N5->N6 N7 Pirlimycin (Target Antibiotic) N6->N7 Final Yield

Figure 2: Workflow for the semi-synthesis of Pirlimycin highlighting the critical amide coupling step.

Protocol B: 4-Ethylpipecolic Acid as the Nucleophile (N-Acylation)

When coupling a carboxylic acid to the secondary amine of 4-ethylpipecolic acid, epimerization of the pipecolic acid is not a concern, but the extreme steric hindrance of the piperidine nitrogen requires highly reactive conditions[5].

Reagents:

  • Carboxylic Acid Donor (1.2 eq, 12 mmol)

  • 4-Ethylpipecolic acid methyl ester (1.0 eq, 10 mmol)

  • 5 (1.2 eq, 12 mmol)[5]

  • DIPEA (3.0 eq, 30 mmol)

  • Anhydrous DMF (40 mL)

Step-by-Step Methodology:

  • Pre-Activation: Dissolve the carboxylic acid and COMU in DMF at room temperature. Add DIPEA and stir for 3 minutes. Causality Note: COMU generates a highly reactive Oxyma ester that is less prone to side reactions with hindered secondary amines than uronium salts.

  • Coupling: Add 4-ethylpipecolic acid methyl ester to the activated mixture. Heat the reaction to 40 °C to overcome the steric activation energy barrier.

  • IPC Validation: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The secondary amine of the pipecolic ester will stain a faint red/brown. Complete disappearance of this spot validates successful N-acylation.

  • Workup: Dilute with Ethyl Acetate (150 mL). Wash extensively with water (3 × 50 mL) to remove DMF and the water-soluble Oxyma byproduct. Dry and concentrate.

References

1.1[1] 2. 7[7] 3.6[6] 4.4[4] 5.2[2] 6. 5[5] 7. 8.3[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Ethylpiperidine-2-carboxylic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with 4-Ethylpiperidine-2-carboxylic acid hydrochloride.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex purification challenges associated with 4-Ethylpiperidine-2-carboxylic acid hydrochloride. Because this compound features a zwitterionic core, a highly hygroscopic hydrochloride salt form, and multiple stereocenters, standard purification methods often fail. This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure you achieve >99% purity and high stereochemical fidelity.

Purification & Resolution Workflow

PurificationWorkflow A Crude 4-Ethylpiperidine- 2-carboxylic acid HCl B Ion-Exchange Chromatography (Strong Cationic Resin) A->B Remove Salts C Ammonia Elution (Isolate Free Base) B->C D Acidification with HCl & Solvent Evaporation C->D E Chiral Resolution (L-Tartaric Acid) D->E Optional for Enantiomers F Recrystallization (EtOH / EtOAc) D->F E->F G Purified Target Compound (>99% Purity) F->G

Workflow for purification of 4-ethylpiperidine-2-carboxylic acid hydrochloride.

Troubleshooting & Causality FAQs

Q1: Why does my recrystallization yield a gummy residue instead of crystalline 4-ethylpiperidine-2-carboxylic acid hydrochloride? Causality & Solution: This is a classic issue caused by the highly hygroscopic nature of the hydrochloride salt and the presence of residual water. Water molecules disrupt the rigid hydrogen-bonding network required for crystal lattice formation in piperidine derivatives, causing the product to "oil out." To solve this, ensure the crude material is rigorously dried (azeotropic distillation with toluene is highly effective). Switch your solvent system to an anhydrous Ethanol/Ethyl Acetate (EtOH/EtOAc) binary mixture. The addition of EtOAc acts as an anti-solvent that forces crystallization without introducing moisture 1.

Q2: How do I efficiently remove inorganic salts from the crude reaction mixture? Causality & Solution: Direct solvent extraction is often ineffective due to the high aqueous solubility of the zwitterionic core. The optimal approach is strong acidic cation exchange chromatography (e.g., Dowex 50WX8). The sulfonic acid groups on the resin capture the protonated secondary amine of the piperidine ring. Washing with water strips away non-basic organic impurities and inorganic chloride salts. Subsequent elution with aqueous ammonia deprotonates the amine, releasing the free amino acid from the resin. You must then re-acidify with HCl to regenerate the hydrochloride salt 2.

Q3: What is the optimal method for diastereomeric or enantiomeric resolution of this compound? Causality & Solution: If your synthesis yields a racemic mixture or a mix of cis/trans isomers, chemical resolution via diastereomeric salt formation is the industry standard. Resolving agents like L-tartaric acid form diastereomeric salts with the enantiomers of the piperidine derivative. Because diastereomers have distinct physical properties, one salt will selectively precipitate in a specific solvent system (e.g., acetone/ethanol) due to lower solubility 3.

Q4: During preparative HPLC, why am I seeing severe peak tailing and poor resolution? Causality & Solution: Peak tailing for secondary amines is typically caused by secondary electrostatic interactions with residual, unendcapped silanol groups on the silica stationary phase, which act as weak cation exchangers. Use a heavily end-capped C18 column and incorporate a volatile buffer (e.g., 0.1% Trifluoroacetic acid) in the mobile phase. This masks the silanols and maintains the analyte in a consistent, fully protonated ionization state.

Quantitative Data: Solvent System Optimization

The choice of solvent system dictates both the yield and the physical form of the final hydrochloride salt. The table below summarizes empirical data for optimizing the recrystallization of piperidine-2-carboxylic acid derivatives.

Solvent SystemRatio (v/v)Average Recovery Yield (%)Purity (HPLC Area %)Mechanistic Observation
Methanol / Water 90:1045%92.0%High solubility of zwitterion; poor recovery.
Ethanol / Ethyl Acetate 1:478%>99.5%Rapid crystallization; yields non-hygroscopic solid 1.
Acetone / Ethanol 20:165%98.5%Optimal specific system for tartrate diastereomeric resolution 3.
Isopropanol / Heptane 1:282%95.0%High yield but prone to oiling out if residual water is present.

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. Built-in analytical checkpoints ensure that errors are caught before proceeding to the next step.

Protocol 1: Ion-Exchange Desalting and Isolation

This protocol isolates the free amino acid from crude reaction mixtures containing high concentrations of inorganic salts.

  • Preparation: Dissolve 10.0 g of crude 4-ethylpiperidine-2-carboxylic acid hydrochloride in 50 mL of deionized water.

  • Resin Loading: Apply the solution to a glass column packed with 150 mL of strong acidic cation exchange resin (e.g., Dowex 50WX8). Self-Validation: Ensure the resin is pre-conditioned with 1M HCl and washed with water until the effluent reaches a neutral pH prior to loading 2.

  • Washing (Salt Removal): Wash the column with 300 mL of deionized water to elute inorganic salts and neutral impurities. Self-Validation: Monitor the eluate until the refractive index strictly matches that of pure water, confirming complete salt removal.

  • Elution: Elute the target amino acid using 2M aqueous ammonia. Self-Validation: Spot fractions on a TLC plate and use ninhydrin staining (heat to 110°C); collect only the fractions that develop a deep purple color indicating the presence of the secondary amine.

  • Acidification: Pool the ninhydrin-positive fractions, concentrate under reduced pressure to remove excess ammonia, and adjust the pH to 1.0 using concentrated HCl to reform the hydrochloride salt.

  • Drying: Lyophilize or concentrate to absolute dryness to yield the semi-pure hydrochloride salt.

Protocol 2: Recrystallization and Chiral Resolution

This protocol upgrades the purity of the semi-pure hydrochloride salt and resolves stereoisomers if necessary.

  • Dissolution: Suspend 5.0 g of the semi-pure hydrochloride salt in 20 mL of absolute ethanol. Heat to 50°C until the solid is fully dissolved.

  • Resolution (Optional): If enantiomeric resolution is required, add 1.0 equivalent of L-tartaric acid and 100 mL of acetone. Stir at 20°C for 2 hours to selectively precipitate the target tartrate salt 3. (If skipping resolution, proceed directly to step 3).

  • Anti-Solvent Addition: Slowly add 80 mL of anhydrous ethyl acetate dropwise to the ethanol solution while maintaining vigorous stirring [[1]]().

  • Crystallization: Cool the mixture to 0–5°C and age for 4 hours to allow complete, ordered lattice formation.

  • Filtration: Filter the resulting white crystals. Self-Validation: Perform filtration under a positive nitrogen atmosphere (using an inverted funnel) to prevent the highly hygroscopic crystals from absorbing ambient moisture and melting into a gum. Wash with cold ethyl acetate (2 x 10 mL).

  • Drying: Dry the product in a vacuum oven at 40°C for 12 hours. Self-Validation: Weigh the product before and after the final 2 hours of drying to ensure constant weight is achieved, confirming total solvent removal.

References

  • Source: Google Patents (CN102887854B)
  • Source: Google Patents (US9790181B2)

Sources

Optimization

Resolving solubility issues with 4-Ethylpiperidine-2-carboxylic acid HCl

Welcome to the Technical Support Center for 4-Ethylpiperidine-2-carboxylic acid HCl . As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of cyclic amino acid derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Ethylpiperidine-2-carboxylic acid HCl .

As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of cyclic amino acid derivatives. The core issue with 4-Ethylpiperidine-2-carboxylic acid HCl lies in its dual nature: it is a zwitterionic precursor trapped in a highly polar hydrochloride salt form. While the HCl salt ensures excellent shelf-stability and prevents premature degradation, it fundamentally alters the dielectric requirements for solvation.

This guide is designed to bypass trial-and-error by explaining the chemical causality behind these solubility roadblocks and providing self-validating protocols to resolve them.

I. Quantitative Solubility Profile

To effectively formulate or react this compound, you must match the solvent to the ionization state of the molecule. The table below summarizes the expected solubility based on empirical data for piperidine-2-carboxylic acid derivatives [2, 3].

Solvent SystemState of MoleculeExpected SolubilityCausality & Notes
Water (pH < 4) Cationic (Protonated)High (>50 mg/mL)The HCl salt readily dissociates in acidic aqueous media, maximizing ion-dipole interactions.
Water (pH 6.5 - 8.0) ZwitterionicLow (<5 mg/mL)At the isoelectric point (pI), the net charge is zero. Strong intermolecular crystal lattice forces outcompete solvent interactions, causing precipitation.
DMF / NMP HCl Salt (Intact)Low (<5 mg/mL)Highly polar salts cannot overcome the lower dielectric constant of organic solvents.
DMF + DIPEA Free Base (Neutralized)High (>50 mg/mL)Adding a tertiary amine neutralizes the HCl, generating the organic-soluble free amine required for peptide coupling.
DCM / EtOAc HCl Salt (Intact)Insoluble Completely incompatible with lipophilic solvents without prior free-basing.
DMSO (Anhydrous) Solvated SaltModerate (~20 mg/mL)Requires vigorous sonication. Hygroscopic water uptake can reduce solubility over time.

II. Diagnostic FAQs

Q1: Why is my compound forming a stubborn, cloudy suspension in DMF or DCM during amide coupling? A: You are attempting to dissolve a highly polar inorganic/organic salt in a solvent with an insufficient dielectric constant. In organic synthesis, amino acid HCl salts must be neutralized to expose the reactive, organic-soluble free amine. Adding 1.2 to 2.0 equivalents of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) will neutralize the HCl, forming a soluble DIPEA-HCl byproduct and liberating the soluble 4-Ethylpiperidine-2-carboxylic acid free base [1].

Q2: I dissolved the compound in water, but it immediately crashed out when I adjusted the buffer to physiological pH (7.4). What happened? A: You have hit the isoelectric point (pI). Like its parent compound pipecolic acid, 4-Ethylpiperidine-2-carboxylic acid possesses a basic piperidine nitrogen and an acidic carboxyl group [3]. At neutral pH, the molecule exists as a zwitterion (


 and 

). Because the net charge is zero, the molecules strongly attract each other rather than the water molecules, leading to rapid precipitation [2]. To fix this, you must shift the pH slightly outside the pI range or introduce a solubilizing co-solvent (e.g., 5-10% DMSO).

Q3: How do I prepare a high-concentration stock solution in DMSO for biological screening? A: While DMSO is a universal solvent, HCl salts of cyclic amino acids can be slow to dissolve due to strong crystal lattice energies. Ensure your DMSO is strictly anhydrous, as moisture can trigger localized zwitterion formation. Use a heated ultrasonic bath (37°C) for 10-15 minutes to provide the kinetic energy required to break the lattice.

III. Solubilization Workflows & Chemical States

G Start 4-Ethylpiperidine-2-carboxylic acid HCl Aqueous Aqueous Solvent (Water/Buffer) Start->Aqueous Organic Organic Solvent (DCM/DMF) Start->Organic Aq_Issue Cloudy/Precipitate? Aqueous->Aq_Issue Org_Issue Insoluble Suspension? Organic->Org_Issue Aq_Fix Adjust pH away from Isoelectric Point Aq_Issue->Aq_Fix Yes Success Fully Solubilized Ready for Assay/Reaction Aq_Fix->Success Org_Fix Add 1.2-2.0 eq DIPEA/TEA to neutralize HCl Org_Issue->Org_Fix Yes Org_Fix->Success

Workflow for resolving solubility issues of 4-Ethylpiperidine-2-carboxylic acid HCl by solvent.

G LowPH Low pH (< 4) Cationic Form Highly Soluble MidPH Neutral pH (~7) Zwitterionic Form Lowest Solubility (pI) LowPH->MidPH Add Base MidPH->LowPH Add Acid HighPH High pH (> 9) Anionic Form Highly Soluble MidPH->HighPH Add Base HighPH->MidPH Add Acid

pH-dependent ionization states and solubility of 4-Ethylpiperidine-2-carboxylic acid.

IV. Self-Validating Methodologies

Protocol 1: In Situ Free-Basing for Amide Coupling (Organic Synthesis)

Use this protocol when utilizing coupling reagents (HATU, EDC, DIC) in organic solvents [1].

  • Weighing: Transfer the required mass of 4-Ethylpiperidine-2-carboxylic acid HCl into a dry reaction flask purged with Argon or Nitrogen.

  • Suspension: Add anhydrous DMF or DCM (typically 5-10 mL per gram of compound). Observation: The mixture will be a cloudy, insoluble suspension.

  • Neutralization: Dropwise, add 1.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Stir vigorously at room temperature for 5-10 minutes.

  • Validation Step 1 (Visual): The cloudy suspension must transition to a clear, homogeneous solution. If slight turbidity remains, add an additional 0.5 eq of DIPEA.

  • Validation Step 2 (Chemical): Spot the solution on a TLC plate and stain with Ninhydrin. Heat the plate; a purple/pink spot confirms the presence of the successfully liberated secondary amine, ready for coupling.

  • Reaction: Proceed immediately with the addition of your coupling reagent and amine partner.

Protocol 2: Aqueous Solubilization for Biological Assays

Use this protocol to prepare stable aqueous stocks without zwitterionic precipitation[2].

  • Initial Solubilization: Dissolve the compound in HPLC-grade water to achieve a 100 mM concentration. The natural acidity of the HCl salt will keep the pH low (~pH 3-4), resulting in a clear solution.

  • Buffering: Slowly titrate your target biological buffer (e.g., 10X PBS or HEPES) into the solution while stirring continuously.

  • Monitoring: If the solution begins to turn opalescent or cloudy as the pH approaches 7.0, immediately stop the addition. You have reached the solubility limit of the zwitterion.

  • Correction: Add 5% v/v DMSO or Tween-20 to disrupt the intermolecular lattice, or adjust the pH slightly to 6.0 or 8.0 (if your assay tolerates it) to re-ionize the molecule.

  • Validation Step: Filter the final solution through a 0.22 µm PTFE syringe filter. Store a 1 mL aliquot at 4°C for 24 hours. If no microscopic crystals form, the solubilization is completely stable and free from transient supersaturation.

V. References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[Link]

  • Aliyeva, M., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1435–1446.[Link]

  • FooDB. (2010). Showing Compound Pipecolic acid (FDB000545). The Food Database.[Link]

Troubleshooting

Technical Support Center: Troubleshooting Racemization in 4-Ethylpiperidine-2-Carboxylic Acid Coupling

Welcome to the Advanced Peptide Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing stereochemical degradation during the coupling of 4-Ethylpiperidine-2-carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. This guide is engineered for researchers and drug development professionals facing stereochemical degradation during the coupling of 4-Ethylpiperidine-2-carboxylic acid (a sterically hindered pipecolic acid derivative).

Unlike standard primary amino acids, cyclic N-alkyl amino acids present unique thermodynamic and kinetic challenges that demand precision in reagent selection, base sterics, and micro-environmental control. This guide synthesizes field-proven insights to help you establish a self-validating, racemization-free coupling workflow.

Diagnostic Overview & Mechanistic Root Cause Analysis

The Causality of Epimerization in Pipecolic Acid Derivatives

When 4-Ethylpiperidine-2-carboxylic acid is N-protected (e.g., via Fmoc or Boc) and its C-terminus is activated, it forms a tertiary amide. This structural feature fundamentally alters its racemization profile compared to standard amino acids.

Standard amino acids typically racemize via a neutral oxazolone intermediate. However, N-alkyl amino acids lack an N-H proton. Upon activation, the carbonyl oxygen of the protecting group attacks the activated C-terminus to form a positively charged oxazolonium ion [1]. The electron-donating effect of the N-alkyl ring stabilizes this intermediate, while the positive charge drastically increases the acidity of the


-proton. Consequently, even mild bases can rapidly abstract this proton, generating an achiral enolate that leads to a D/L epimeric mixture upon nucleophilic attack.

Furthermore, the steric bulk of the 4-ethyl substitution and the piperidine ring kinetically slows down the desired amine coupling, giving the competing racemization pathways more time to dominate [2].

Racemization_Mechanism A Activated 4-Ethylpipecolic Acid (e.g., O-Acylisourea) B Oxazolonium Ion (Positively Charged) A->B Intramolecular Cyclization C Direct Enolization (Base Promoted) A->C Strong Base (e.g., DIPEA) F Desired L-Peptide (Retention of Configuration) A->F Fast Amine Coupling (e.g., COMU or BTC) D Achiral Enolate (Loss of Stereocenter) B->D Alpha-Proton Abstraction C->D E D/L Epimer Mixture (Racemized Peptide) D->E Amine Coupling

Mechanism of racemization via oxazolonium ion and direct enolization pathways.

Actionable Troubleshooting (FAQs)

Q1: I am using HATU and DIPEA for the coupling, but my chiral HPLC shows 20% D-epimer. How do I fix this? A1: The root cause is the base. DIPEA (


) is a relatively strong base and is flexible enough to abstract the highly acidic 

-proton of the oxazolonium intermediate. You must switch to a weaker, highly sterically hindered base like 2,4,6-trimethylpyridine (TMP / collidine) (

). The methyl groups at the 2 and 6 positions create severe steric shielding, preventing TMP from acting as a carbon-base while still neutralizing the system [3].

Q2: Can I use DIC/HOBt instead of uronium reagents to slow down the activation and prevent oxazolonium formation? A2: No. While DIC/HOBt is a standard mild coupling condition, HOBt is ineffective at suppressing racemization for N-alkyl amino acids. The active OBt ester is still prone to base-catalyzed enolization. Instead, use OxymaPure (or its derivative Oxyma-B). Oxyma has a lower


 than HOBt, meaning its conjugate base is a weaker base, which significantly reduces the rate of enolization of the active ester [4].

Q3: What if the amine I am coupling TO is also sterically hindered (e.g., another secondary amine)? A3: When coupling two sterically hindered residues, the rate of desired amide bond formation drops drastically, guaranteeing racemization if standard reagents are used. In this scenario, you must bypass standard active esters and use the in-situ acid chloride method utilizing bis-(trichloromethyl) carbonate (BTC / triphosgene). Acid chlorides react with hindered nucleophiles orders of magnitude faster than they cyclize into oxazolonium ions, effectively outrunning the racemization pathway[5].

Quantitative Data: Reagent Efficacy Comparison

To facilitate easy comparison, the table below summarizes the expected coupling kinetics and epimerization rates for 4-Ethylpiperidine-2-carboxylic acid based on empirical data from analogous N-alkyl systems.

Coupling ReagentAdditiveBaseRelative Coupling RateEpimerization (%)System Recommendation
HATUNoneDIPEAFast15.0 - 25.0%Not Recommended
DICHOBtNoneSlow10.0 - 15.0%Not Recommended
DICOxymaPureNoneModerate< 5.0%⚠️ Acceptable
COMUNoneTMPVery Fast< 2.0%Highly Recommended
BTC (Triphosgene)NoneTMPExtremely Fast< 1.0%Best for Hindered Amines

Workflow & Bench-Ready Protocols

Workflow_Decision Start Analyze Amine Nucleophile Steric Hindrance Primary Primary Amine (Low Hindrance) Start->Primary Secondary Secondary / N-Alkyl Amine (High Hindrance) Start->Secondary Act1 COMU + TMP (1 min pre-activation, 0°C) Primary->Act1 Act2 In Situ Acid Chloride (BTC + TMP, 0°C) Secondary->Act2 QC QC: Chiral HPLC or Marfey's Derivatization Act1->QC Act2->QC

Decision matrix for selecting coupling conditions based on nucleophile sterics.

Every protocol must be a self-validating system. Ensure you run a chiral HPLC or Marfey's reagent derivatization assay post-cleavage to quantify the D-epimer ratio.

Protocol A: COMU / TMP Mediated Coupling (For Primary Amine Nucleophiles)

Causality: COMU incorporates the OxymaPure leaving group, providing rapid activation without the guanidinylation risks of HATU. TMP neutralizes the reaction without abstracting the


-proton[6].

Step-by-Step Methodology:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 min. Deprotect the N-terminus using 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5×) and DCM (3×).

  • Reagent Solubilization: In a clean, dry vial, dissolve Fmoc-4-Ethylpiperidine-2-carboxylic acid (3.0 equiv relative to resin loading) and COMU (3.0 equiv) in anhydrous DMF to achieve a concentration of 0.2 M.

  • Thermal Control & Activation: Cool the vial to 0 °C in an ice bath. Add 2,4,6-trimethylpyridine (TMP / collidine) (6.0 equiv) to the mixture. Pre-activate for strictly no more than 1 minute . Note: Prolonged pre-activation is the leading cause of oxazolonium accumulation.

  • Coupling: Immediately transfer the activated mixture to the resin. Agitate gently for 45–60 minutes at room temperature.

  • Validation Wash: Drain the reaction mixture and wash the resin with DMF (5×) and DCM (3×). Perform a Kaiser or Chloranil test to confirm complete coupling.

Protocol B: In Situ Acid Chloride Generation (For Secondary/Hindered Amine Nucleophiles)

Causality: Acid chlorides are highly reactive electrophiles that undergo nucleophilic acyl substitution faster than intramolecular oxazolonium formation, ensuring retention of stereochemistry even against bulky nucleophiles[7].

Step-by-Step Methodology:

  • Reagent Preparation: In a fume hood, dissolve Fmoc-4-Ethylpiperidine-2-carboxylic acid (3.0 equiv) and bis-(trichloromethyl) carbonate (BTC / triphosgene) (1.0 equiv, yielding 3 equiv of phosgene) in anhydrous THF or DCM (0.15 M).

  • In Situ Activation: Cool the solution to 0 °C. Dropwise, add 2,4,6-collidine (TMP) (10.0 equiv). Stir for 5 minutes at 0 °C to allow complete formation of the acid chloride.

  • Coupling: Add the sterically hindered amine nucleophile (1.0 equiv) directly to the activation mixture.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 2 hours.

  • Workup & QC: Quench the reaction with a minimal amount of water. Extract the organic layer with DCM, wash with 1M HCl (to remove collidine), and brine. Dry over

    
    . Proceed to chiral HPLC validation.
    

References

  • General Concepts in Peptide Chemistry (Houben-Weyl). Thieme Connect. Available at:[Link]

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives . ACS Omega (via PMC). Available at:[Link]

  • Efficient, Racemization-Free Peptide Coupling of N-Alkyl Amino Acids by Using Amino Acid Chlorides Generated In Situ . Angewandte Chemie International Edition (via ResearchGate). Available at:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup . Chemical Reviews. Available at:[Link]

  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate. US Patent 6031073A.

Sources

Optimization

Technical Support Center: Purification of 4-Ethylpiperidine-2-carboxylic acid hydrochloride

Welcome to the technical support center for 4-Ethylpiperidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Ethylpiperidine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during purification, ensuring the integrity and quality of your research.

Introduction: The Importance of Purity

4-Ethylpiperidine-2-carboxylic acid hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. The stereochemical and chemical purity of this intermediate is critical, as even minor impurities can significantly impact the efficacy, safety, and regulatory approval of the final active pharmaceutical ingredient (API). This guide explains the causality behind experimental choices, offering robust protocols to help you achieve the desired purity for your application.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification and analysis of 4-Ethylpiperidine-2-carboxylic acid hydrochloride.

Q1: What are the most likely impurities in my crude sample?

A1: Impurities in 4-Ethylpiperidine-2-carboxylic acid hydrochloride typically originate from the synthetic route. Common impurities can be categorized as follows:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Reagents: Residual reagents used in steps like hydrolysis or esterification, such as thionyl chloride by-products.[1][2]

  • By-products: Isomers (e.g., cis/trans diastereomers) or products from side-reactions are very common in piperidine synthesis.[1][3]

  • Solvents: Residual solvents from the reaction or initial work-up, such as ethanol, ethyl acetate, or methanol.[4]

  • Degradation Products: The compound may degrade if exposed to harsh conditions (e.g., excessive heat), leading to color formation or other impurities.[5]

Q2: How do I choose the best primary purification technique?

A2: The optimal technique depends on the nature of the impurities and the scale of your experiment.

  • Recrystallization: This is the most effective and scalable method for removing minor impurities from a crystalline solid like a hydrochloride salt. It is ideal if your compound is the major component (>90%) and the impurities have different solubility profiles.[6][7]

  • Flash Column Chromatography: Use this method when dealing with a complex mixture of impurities, non-crystalline material, or when isomers need to be separated. It offers high resolution but is less scalable than recrystallization.[8][9]

  • Acid-Base Extraction: This liquid-liquid extraction technique is excellent for removing non-basic or non-acidic impurities from your zwitterionic amino acid derivative before final crystallization.[10]

Q3: Which analytical methods should I use to assess purity?

A3: A combination of methods provides the most comprehensive purity profile.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantitative purity analysis. A reversed-phase C18 column is typically used. Since the piperidine ring system lacks a strong UV chromophore, detection can be challenging. A universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) may be necessary, or derivatization could be employed.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of your compound and identifying structurally similar impurities. It can also detect residual solvents.

  • Mass Spectrometry (MS): MS confirms the molecular weight of the desired product and can help identify the mass of unknown impurities.

  • Gas Chromatography (GC): Useful for quantifying volatile impurities, particularly residual solvents or volatile starting materials like piperidine itself.[13]

Purity Analysis Method Selection

The following table compares the primary analytical techniques for assessing the purity of 4-Ethylpiperidine-2-carboxylic acid hydrochloride.

ParameterHigh-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR)Gas Chromatography (GC)
Principle Differential partitioning between a mobile and stationary phase.Nuclear spin transitions in a magnetic field.Partitioning between a mobile gas and a stationary liquid/solid phase.
Primary Use Quantitative purity assessment (% area), separation of isomers and non-volatile impurities.[14]Structural confirmation, identification of impurities and residual solvents.Quantification of volatile impurities and residual solvents.[13]
Pros High sensitivity and resolution; quantitative and reproducible.[11]Provides detailed structural information; non-destructive.Excellent for volatile compounds; high sensitivity.
Cons May require a universal detector (e.g., CAD) if the compound lacks a UV chromophore.[12]Lower sensitivity than HPLC for minor impurities; can be complex to interpret.Not suitable for non-volatile compounds; sample must be thermally stable.

Troubleshooting & Purification Protocols

This section provides detailed, step-by-step guidance to resolve specific issues encountered during purification.

General Purification Workflow

The following diagram illustrates a logical workflow for purifying and analyzing your crude product.

G Crude Crude Product Analyze1 Initial Purity Analysis (HPLC, NMR) Crude->Analyze1 Decision Purity > 98%? Analyze1->Decision Purify Select Purification Method Decision->Purify No Pure Pure Product (>98%) Decision->Pure Yes Recryst Recrystallization Purify->Recryst Chroma Chromatography Purify->Chroma Final Final Purity Analysis (HPLC, NMR, MS) Recryst->Final Chroma->Final Final->Decision

Caption: Decision workflow for purifying 4-Ethylpiperidine-2-carboxylic acid hydrochloride.

Recrystallization Troubleshooting

Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a given solvent at different temperatures.[6]

Issue: Oiling Out - The compound separates as a liquid instead of forming crystals.

  • Causality: This occurs when the solution is supersaturated to the point where the compound's solubility limit is exceeded above its melting point, or when the melting point is depressed by a high concentration of impurities.[15]

  • Solutions:

    • Re-heat and Add Solvent: Place the flask back on the heat source and add more of the primary ("good") solvent until the oil redissolves completely.[15]

    • Slow Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss. Rapid cooling encourages oil formation.[15]

    • Change Solvent System: Switch to a solvent system with a lower boiling point or one in which the compound has slightly higher solubility when cold.

Issue: Poor Recovery of Crystalline Product.

  • Causality: The most common cause is using an excessive amount of solvent, which keeps a significant portion of the product dissolved in the mother liquor even after cooling.[15][16] Another cause is premature crystallization during a hot filtration step.

  • Solutions:

    • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[7]

    • Cool Thoroughly: Ensure the flask is cooled sufficiently, first to room temperature and then in an ice bath, to maximize precipitation.[7]

    • Recover from Mother Liquor: If recovery is low, concentrate the mother liquor by partially evaporating the solvent and cool again to obtain a second crop of crystals. Note that this second crop may be less pure.

Protocol 1: Recrystallization from an Ethanol/Ether System

This bi-solvent system is effective because the compound is soluble in ethanol (the "good" solvent) and insoluble in a non-polar solvent like diethyl ether (the "poor" solvent).

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 4-Ethylpiperidine-2-carboxylic acid hydrochloride in the minimum required volume of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add diethyl ether dropwise until the solution becomes faintly and persistently turbid (cloudy).[7]

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Column Chromatography Troubleshooting

Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (the eluent).[10]

Issue: Poor Separation of Compound and Impurities (Overlapping Peaks).

  • Causality: The polarity of the chosen eluent is too high, causing all components to move too quickly down the column, or too low, causing poor movement. For polar, basic compounds like piperidines, interaction with the acidic silica gel can cause streaking.[17]

  • Solutions:

    • Optimize Eluent: Use TLC to find an optimal solvent system that gives your target compound a retention factor (Rf) of approximately 0.3.[17] A common system is dichloromethane/methanol.

    • Add a Modifier: To prevent streaking, add a small amount (0.5-1%) of a basic modifier like triethylamine or a few drops of aqueous ammonia to the eluent system. This neutralizes the acidic sites on the silica gel.[17]

    • Use a Different Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.[17]

Impurity Removal Strategy

This diagram outlines which purification methods are best suited for removing specific classes of impurities.

G cluster_impurities Common Impurity Classes cluster_methods Purification Methods Reagents Unreacted Reagents (e.g., Thionyl Chloride) Extraction Acid-Base Extraction Reagents->Extraction Effective for Isomers Stereoisomers (cis/trans) Chroma Column Chromatography Isomers->Chroma Most Effective NonPolar Non-Polar By-products Recryst Recrystallization NonPolar->Recryst Effective for NonPolar->Extraction Effective for Polar Polar Starting Materials Polar->Chroma Effective for

Caption: Matching purification methods to common impurity types.

References
  • CN108047125A - The preparation method of one kind (2R, 4R) -4- methyl piperidine -2- Ethyl formate compounds.
  • A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. PMC. [Link]

  • US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
  • CN102887854B - Method for preparing 4-methylpiperidine-2-carboxylate hydrochloride.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • CN106831540A - It is a kind of(S)The preparation method of 3 piperidine carboxylic acids.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. Master Organic Chemistry. [Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. ResearchGate. [Link]

  • CA2514092C - Novel cocrystallization of hydrochloric acid salt of an active agent.
  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • The choline chloride/hydroquinone carboxylic acid-based DES as a novel catalyst for the green synthesis of dihydrochromeno[4,3-d]pyrimidinediones. PMC. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Piperidine synthesis. Organic Chemistry Portal. [Link]

Sources

Troubleshooting

Handling hygroscopic properties of piperidine hydrochloride salts

Technical Support Center: Managing Hygroscopicity in Piperidine Hydrochloride Salts Welcome to the Technical Support Center for handling Piperidine Hydrochloride (CAS No. 6091-44-7).

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Managing Hygroscopicity in Piperidine Hydrochloride Salts

Welcome to the Technical Support Center for handling Piperidine Hydrochloride (CAS No. 6091-44-7). As a highly versatile secondary amine salt, piperidine HCl is a foundational building block in pharmaceutical synthesis and drug development[1]. However, its inherent hygroscopicity presents significant challenges during weighing, formulation, and long-term storage. This guide provides drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to manage moisture uptake effectively.

The Causality of Hygroscopicity in Amine Hydrochlorides

To control moisture, we must first understand why piperidine hydrochloride is so prone to absorbing it. The answer lies in its crystal lattice and intermolecular forces. The protonated amine nitrogen and the chloride anion act as highly active hydrogen-bond donors and acceptors[2]. When the ambient water vapor pressure exceeds the vapor pressure of the saturated salt solution at the crystal surface, atmospheric moisture condenses onto the solid. This initiates a thermodynamic cascade:

  • Surface Adsorption: Water molecules bind to the crystal surface via hydrogen bonding.

  • Absorption & Deliquescence: Moisture penetrates the bulk lattice. If the relative humidity (RH) surpasses the salt's critical relative humidity (CRH), it will absorb enough water to dissolve its own crystal lattice, a process known as deliquescence.

Quantitative Assessment: European Pharmacopoeia Classification

To establish a self-validating control system, you must first quantify the moisture uptake of your specific batch. The industry standard is Dynamic Vapor Sorption (DVS), a gravimetric technique that measures mass changes as the sample is exposed to varying humidity profiles[3].

Table 1: General Classification of Hygroscopicity (European Pharmacopoeia Guidelines)[4]

Hygroscopicity ClassMoisture Uptake (% w/w) at 25°C and 80% RHPhysical Description
Non-hygroscopic < 0.2%Essentially no moisture absorption
Slightly hygroscopic 0.2% – 2.0%Small amount of moisture absorption
Moderately hygroscopic 2.0% – 15.0%Appreciable moisture absorption
Very hygroscopic ≥ 15.0%Significant moisture absorption
Deliquescent Sufficient to form a solutionAbsorbs enough moisture to dissolve

Standardized Dynamic Vapor Sorption (DVS) Protocol

To accurately profile your piperidine HCl batch and validate its storage requirements, execute the following DVS methodology[5][6]:

  • Sample Preparation: Accurately weigh ~10-20 mg of piperidine HCl into a pre-tared quartz or aluminum DVS sample pan.

  • Baseline Equilibration: Expose the sample to 0% RH at 25°C using a dry nitrogen stream (e.g., 500 sccm) until the rate of mass change ( dm/dt ) is < 0.001% wt/min. Causality: This step is critical to establish a true anhydrous zero-point baseline, ensuring all subsequent mass gains are strictly due to moisture.

  • Sorption Cycle: Increase the RH in 10% increments from 0% to 90% RH. Hold at each step until equilibrium ( dm/dt < 0.001% wt/min) is achieved.

  • Desorption Cycle: Decrease the RH from 90% back to 0% RH in 10% decrements.

  • Isotherm Analysis: Plot the mass change versus RH. The difference between the 0% and 80% RH mass yields the hygroscopicity classification, while hysteresis between the sorption and desorption curves indicates bulk absorption or hydrate formation[3].

DVS_Workflow Start 1. Sample Prep (10-20 mg Piperidine HCl) Equil 2. Baseline Equilibration (0% RH, 25°C, N2 flow) Start->Equil Sorption 3. Sorption Cycle (0% → 90% RH in 10% steps) Equil->Sorption Desorption 4. Desorption Cycle (90% → 0% RH in 10% steps) Sorption->Desorption Analysis 5. Isotherm Analysis (Classify via 80% RH Mass Gain) Desorption->Analysis

Step-by-step logic for Dynamic Vapor Sorption (DVS) profiling of hygroscopic salts.

Troubleshooting Guides & FAQs

Q1: My piperidine HCl powder has formed hard clumps inside the reagent bottle. Why did this happen, and how can I recover it? Causality: This phenomenon, known as "caking," occurs due to capillary condensation. When the bottle is opened to ambient air, moisture condenses between the particles, causing partial dissolution at the contact points. When the temperature drops or the bottle is resealed, the moisture redistributes or evaporates, recrystallizing the salt into solid bridges[6]. Recovery Protocol:

  • Transfer the caked bottle into a controlled-humidity glovebox (<15% RH).

  • Mechanically break the cake using an agate mortar and pestle.

  • Transfer the milled powder to a vacuum oven. Dry at 40°C under deep vacuum (-0.1 MPa) for 12-24 hours. Note: Do not exceed 50°C to prevent potential thermal degradation or sublimation.

  • Store immediately in a tightly sealed container backfilled with argon or dry nitrogen[4].

Q2: How do I accurately weigh piperidine HCl for quantitative analytical standards if it rapidly absorbs water on the balance? Causality: The dynamic mass increase observed on the balance is the real-time moisture sorption driven by the gradient between the laboratory's RH and the anhydrous salt. Protocol (Weighing by Difference):

  • Place a weighing bottle containing the dried piperidine HCl on the analytical balance and tare it.

  • Quickly remove a small portion of the salt using a spatula and transfer it directly into your volumetric flask.

  • Place the weighing bottle back on the balance. The negative mass displayed is the exact mass of the transferred piperidine HCl. This self-validating method minimizes the exposure time of the quantified material to ambient humidity.

Q3: We are using piperidine HCl in a solid dosage formulation, but our primary API is undergoing accelerated hydrolysis. Is the salt contributing to this? Causality: Yes. Highly hygroscopic salts act as moisture scavengers. They draw water into the formulation matrix, creating a localized microenvironment of free water that facilitates the hydrolytic degradation of moisture-sensitive APIs. Formulation Strategies: To mitigate this, consider co-processing the piperidine HCl with hydrophobic excipients (e.g., magnesium stearate or fumed silica) to deflect moisture, or apply a moisture-barrier film coating to the final solid dosage form[7]. Alternatively, crystal engineering to form a co-crystal or a less hygroscopic polymorph can fundamentally alter the moisture uptake kinetics[7].

Troubleshooting Issue Piperidine HCl Shows Moisture Uptake Check Assess Physical State Issue->Check Caked Solid Caking / Clumping (Capillary Condensation) Check->Caked Liquid Deliquescence (Liquid Formation) Check->Liquid Action1 Vacuum Dry at 40°C & Mill in Glovebox Caked->Action1 Action2 Discard Material (Purity Compromised) Liquid->Action2

Decision matrix for handling moisture-compromised piperidine hydrochloride.

Best Practices for Storage and Handling

To ensure a self-validating system where degradation is prevented rather than treated, adhere to these handling standards:

  • Environmental Controls: Always handle piperidine HCl in environments where the RH is strictly maintained below 20% (e.g., using dehumidification systems or gloveboxes).

  • Packaging: Utilize moisture-resistant packaging with a low water vapor permeation rate (WVPR), such as high-density polyethylene (HDPE) bottles sealed with Parafilm, or heat-sealed aluminum foil pouches containing silica gel desiccants[4][7].

  • Inert Atmosphere: For long-term storage, backfill the headspace of the container with an inert, dry gas (Argon or Nitrogen) before sealing[4].

References

  • [1] Piperidine hydrochloride | 6091-44-7 - ChemicalBook. ChemicalBook. 1

  • [7] Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC / NIH. 7

  • [3] Dynamic Vapor Sorption | SK pharmteco. SK pharmteco. 3

  • [4] Technical Support Center: Managing Hygroscopicity of Hydrazinium Salts. Benchchem. 4

  • [2] 3.5: Chemical Properties of Amines. Bases and Salt Formation. Chemistry LibreTexts. 2

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments.

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR.

  • [5] The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. 5

  • [6] Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharma Excipients. 6

Sources

Optimization

Troubleshooting incomplete coupling of sterically hindered amino acids

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to help you navigate one of the most notorious challenges in peptide chemist...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). As a Senior Application Scientist, I have designed this guide to help you navigate one of the most notorious challenges in peptide chemistry: the incomplete coupling of sterically hindered amino acids.

Whether you are incorporating


-dialkylated residues like 

-aminoisobutyric acid (Aib), N-methylated amino acids, or heavily

-branched residues (Val, Ile, Thr), steric clash fundamentally alters the kinetics of amidation. This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind each failure and providing self-validating protocols to ensure your syntheses succeed.

Diagnostic Workflow: Overcoming Steric Hindrance

Before adjusting your protocols, use the following logical decision tree to identify the kinetic bottleneck in your synthesis.

SPPSTroubleshooting A Incomplete Coupling (Positive Kaiser Test) B Assess Reagent Reactivity A->B C Switch to HATU or COMU (OAt/Oxyma Active Esters) B->C Standard Reagents (DIC/HOBt) D Assess Reaction Temperature B->D Already using HATU/COMU C->D E Apply MW-SPPS (75-90°C) D->E Room Temp F Assess Coupling Duration D->F Already using MW E->F G Perform Double Coupling with Fresh Reagents F->G Single Coupling H Successful Amidation (Negative Kaiser Test) F->H Optimized G->H

Workflow for troubleshooting sterically hindered peptide couplings in SPPS.

Mechanistic FAQs: The "Why" and "How" of Hindered Couplings

Q1: Why do standard coupling conditions fail when incorporating sterically hindered amino acids like Aib or N-methylated residues? A1: Standard carbodiimide chemistry (e.g., DIC/HOBt) generates OBt active esters that lack the reactivity required to overcome the physical obstruction presented by bulky side chains 1[1]. In residues like Aib or


-branched amino acids, the steric bulk shields the activated carbonyl carbon, preventing the nucleophilic attack from the resin-bound N-terminal amine. Furthermore, as the peptide chain elongates, intermolecular hydrogen bonding causes on-resin aggregation, further restricting access to the reactive amine [[2]](2].

Q2: How do HATU and COMU mechanistically overcome steric clash? A2: HATU and COMU are highly reactive uronium/aminium salts. HATU converts the carboxylic acid into an OAt (7-aza-1-hydroxybenzotriazole) active ester. The critical mechanistic advantage here is the presence of the pyridine nitrogen in the HOAt leaving group, which provides anchimeric assistance (neighboring group participation) to guide and accelerate the nucleophilic attack . COMU generates a highly reactive Oxyma ester and operates efficiently without the explosion hazards associated with benzotriazoles, making it a safer, highly potent alternative for demanding syntheses 3[3].

Q3: When should I transition from room-temperature synthesis to Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS)? A3: Transition to MW-SPPS when potent reagents (HATU/COMU) still yield incomplete reactions. Microwave irradiation rapidly and uniformly elevates the reaction temperature (typically 75°C - 90°C), providing the kinetic energy necessary to overcome the high activation barrier of sterically hindered couplings like Aib-Aib linkages 4[4]. Crucially, this thermal energy disrupts the secondary structures (


-sheet aggregation) of the growing peptide chain, drastically improving the solvation and accessibility of the N-terminal amine [[5]](5].

Q4: Can I use DIC/Oxyma for hindered amino acids instead of HATU? A4: Yes. The combination of N,N'-diisopropylcarbodiimide (DIC) and Oxyma Pure has proven highly effective for iterative couplings of hindered


-disubstituted amino acids like Aib, even allowing the synthesis of long Aib-rich sequences [[6]](6]. DIC/Oxyma avoids the risk of guanidinylation of the N-terminus—a common side reaction when uronium salts like HATU are used in excess or pre-activated for too long .

Quantitative Data: Reagent Selection Matrix

Use this table to select the appropriate coupling system based on the severity of the steric hindrance.

Coupling Reagent SystemActive Ester IntermediateRelative Reactivity (Hindered)Risk of GuanidinylationPrimary Application
DIC / HOBt OBt esterLowNoneRoutine SPPS; unhindered natural amino acids.
DIC / Oxyma Oxyma esterHighNoneExcellent baseline for difficult sequences; low racemization.
HATU / DIPEA OAt esterVery HighHigh (if excess used)Severe steric hindrance (e.g., N-methylated residues).
COMU / DIPEA Oxyma esterVery HighHigh (if excess used)High-efficiency couplings; safer, non-explosive alternative.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a built-in validation step. Do not proceed to the next synthesis cycle until the validation criteria are met.

Protocol 1: Double Coupling Strategy with HATU (For Severe Steric Clash)

Causality: A single coupling often stalls as the concentration of the active ester depletes. Draining the reaction and adding fresh reagents restores the high concentration gradient needed to drive the hindered amidation to completion.

  • Deprotection & Initial Validation: Treat the resin with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x). Validation: Perform a Kaiser test on a few beads; they must turn deep blue (indicating free primary amines). Note: If coupling to a secondary amine (e.g., N-methyl), use the Chloranil test instead.

  • Pre-activation (Strict Timing): In a separate vial, dissolve 4.0 eq of the Fmoc-protected hindered amino acid, 3.9 eq of HATU, and 8.0 eq of DIPEA in minimal DMF. Crucial: Allow pre-activation for exactly 1–2 minutes. Longer pre-activation risks converting the HATU into an unreactive guanidinium byproduct.

  • First Coupling: Add the pre-activated solution to the resin. Agitate at room temperature for 45–60 minutes.

  • Intermediate Validation: Drain the reaction vessel and wash with DMF (3x). Perform a Kaiser/Chloranil test. If the beads are slightly blue/green (incomplete coupling), proceed immediately to Step 5.

  • Second Coupling: Repeat Step 2 with entirely fresh reagents and add to the resin for another 45 minutes.

  • Final Validation: Wash the resin (5x DMF). Perform a final Kaiser/Chloranil test. The beads must remain yellow (negative), confirming complete amidation.

Protocol 2: Microwave-Assisted SPPS (MW-SPPS) for Aib Residues

Causality: Microwave heating provides the rapid thermal energy necessary to overcome the high activation barrier of


-dialkylated amino acids while simultaneously disrupting on-resin peptide aggregation.
  • Reagent Preparation: Prepare a solution containing 5.0 eq of Fmoc-Aib-OH and 5.0 eq of DIC/Oxyma in DMF. (Using DIC/Oxyma prevents the guanidinylation risks associated with uronium salts at high temperatures) 7[7].

  • Microwave Coupling: Add the solution to the resin in a microwave-safe reaction vessel. Irradiate the vessel to maintain a temperature of 90°C for exactly 10 minutes with continuous stirring/agitation.

  • Wash Phase: Drain the hot solution and immediately wash the resin with DMF (5x) to remove excess reagents before they precipitate upon cooling.

  • Validation via Micro-Cleavage: Because colorimetric tests can sometimes yield false negatives on highly aggregated resins, perform a micro-cleavage. Transfer ~2 mg of resin to a microcentrifuge tube, treat with 100

    
    L of TFA/TIS/H2O (95:2.5:2.5) for 1 hour. Precipitate with cold ether, centrifuge, dissolve in ACN/H2O, and analyze via LC-MS. Validation: Confirm the presence of the desired mass and the strict absence of the des-Aib deletion sequence.
    

References

  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing)
  • Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.
  • A Comparative Performance Analysis of Peptide Coupling Reagents: TOTU vs. COMU vs.
  • An Inexpensive Adaptation of a Commercial Microwave Reactor for Solid Phase Peptide Synthesis - PubMed URL
  • ChemInform Abstract: Microwave-Assisted Solid-Phase Peptide Synthesis Using the Biotage Syro Wave - ResearchGate URL
  • Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - ElectronicsAndBooks URL
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem URL
  • Peptide Coupling Reagents Guide - Sigma Aldrich URL

Sources

Reference Data & Comparative Studies

Validation

Comprehensive H-NMR Spectrum Analysis Guide: 4-Ethylpiperidine-2-carboxylic Acid Hydrochloride vs. Structural Alternatives

As a Senior Application Scientist, I approach the structural elucidation of substituted saturated heterocycles not merely as a data-collection exercise, but as an exercise in geometric logic. 4-Ethylpiperidine-2-carboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the structural elucidation of substituted saturated heterocycles not merely as a data-collection exercise, but as an exercise in geometric logic. 4-Ethylpiperidine-2-carboxylic acid hydrochloride (a 4-ethyl substituted pipecolic acid) is a critical chiral building block in drug development.

This guide objectively compares the


H-NMR performance of the cis and trans isomers of 4-ethylpiperidine-2-carboxylic acid hydrochloride against the unsubstituted parent compound, pipecolic acid. By understanding the causality behind chemical shifts and coupling constants, researchers can definitively assign stereochemistry and validate sample purity.

Mechanistic Causality: Why Salt Forms and Stereochemistry Dictate NMR Signatures

To extract meaningful data from an NMR spectrum, we must first understand the physical environment of the molecule.

The Causality of the Hydrochloride Salt: Analyzing the free base of pipecolic acid derivatives often yields broad, unresolved multiplets due to rapid nitrogen inversion and intermediate exchange rates of the amine proton. By converting the compound to the hydrochloride salt, the nitrogen is protonated (


). This protonation locks the lone pair, halting nitrogen inversion and rigidifying the chair conformation. Furthermore, the positive charge strongly deshields the adjacent 

-protons (H-2 and H-6), shifting the diagnostic H-2 proton downfield to a clear, unobstructed region (~3.8–4.0 ppm) where its multiplet structure can be analyzed without overlap[1].

The Causality of Stereochemistry (Karplus Equation): The 4-ethyl substitution creates two stereocenters (C-2 and C-4). The piperidine ring will adopt a chair conformation that minimizes 1,3-diaxial interactions.

  • In the cis-isomer (e.g.,

    
    ), both the C-2 carboxylate and the C-4 ethyl group can simultaneously occupy equatorial positions. This forces the H-2 proton into an axial  position. According to the Karplus equation, an axial-axial relationship between H-2 and H-3
    
    
    
    results in a dihedral angle of ~180°, yielding a uniquely large
    
    
    -coupling constant (
    
    
    Hz)[2].
  • In the trans-isomer , one substituent must be axial. If the carboxylate is equatorial, the H-2 proton remains axial, but the altered ring distortion and gauche interactions significantly reduce the coupling constants, often limiting the maximum

    
    -value to an axial-equatorial interaction (
    
    
    
    Hz)[3].

Comparative H-NMR Data Analysis

The table below provides a quantitative comparison of the diagnostic


H-NMR signals for 4-ethylpiperidine-2-carboxylic acid hydrochloride isomers versus unsubstituted pipecolic acid. All data is referenced in 

at 298K.
Compound / FeatureH-2 Chemical Shift (

, ppm)
H-2 Multiplicity & Coupling (

, Hz)
Ethyl

Shift (

, ppm)
Conformation Causality
cis-4-Ethylpiperidine-2-carboxylic acid HCl 3.86dd,

,

0.90 (t, 3H)H-2 is strictly axial; large diaxial coupling confirms diequatorial substituents[2].
trans-4-Ethylpiperidine-2-carboxylic acid HCl 3.95m,

0.92 (t, 3H)Ring distortion/axial substituents reduce dihedral angles, eliminating large

couplings[3].
Pipecolic Acid HCl (Unsubstituted) 3.78dd,

,

N/ALacks the steric locking of the 4-ethyl group; exhibits averaged couplings due to slight flexibility[1].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following NMR acquisition protocol is designed as a self-validating system . If the internal validation step fails, the protocol mandates halting the analysis, ensuring no false structural assignments are made.

Step 1: Sample Preparation & Solvent Selection
  • Mass & Solvent: Dissolve exactly 20 mg of 4-ethylpiperidine-2-carboxylic acid hydrochloride in 0.6 mL of Deuterium Oxide (

    
    , 99.9% D).
    
    • Causality:

      
       is chosen because the HCl salt is highly polar. 
      
      
      
      rapidly exchanges the
      
      
      and
      
      
      protons for deuterium, rendering them invisible in the
      
      
      H spectrum and preventing broad exchange peaks from obscuring the aliphatic region[1].
  • Reference Standard: Add 0.05% TSP (Trimethylsilylpropanoic acid) as an internal standard (0.00 ppm).

Step 2: Acquisition Parameters
  • Instrument: 600 MHz NMR Spectrometer equipped with a cryoprobe.

  • Pulse Sequence: Standard 1D proton (zg30).

  • Relaxation Delay (D1): Set D1 = 5.0 seconds.

    • Causality: A standard 1-second delay is insufficient for the terminal methyl group of the ethyl chain to fully relax. A 5-second delay ensures quantitative integration accuracy.

Step 3: Spectral Processing & Internal Validation (Critical)
  • Phase and baseline correct the spectrum manually.

  • The Self-Validation Check: Integrate the terminal methyl triplet at ~0.90 ppm and set its value to exactly 3.00 . Next, integrate the H-2 multiplet at ~3.86 ppm.

  • Go/No-Go Decision: The H-2 integral must read 1.00 ± 0.05 .

    • Pass: The system is in quantitative relaxation, and the sample is pure. Proceed to stereochemical assignment.

    • Fail: If the ratio deviates, it indicates either incomplete relaxation (increase D1 to 10s) or a co-eluting impurity under the H-2 peak. Do not proceed with

      
      -coupling analysis until this ratio is fixed. 
      
Step 4: Stereochemical Assignment

Extract the


-coupling constants from the H-2 multiplet. If a coupling constant 

Hz is observed, the H-2 proton is axial, confirming the cis-diequatorial isomer[2].

Logical Workflow Visualization

The following diagram maps the geometric logic and self-validating decision tree used to assign the stereochemistry of substituted pipecolic acids.

G Start Sample: 4-Ethylpiperidine- 2-carboxylic acid HCl Prep Solvent: D2O Reference: TSP (0.0 ppm) Start->Prep Acq 1H-NMR Acquisition (600 MHz, 298K, D1=5s) Prep->Acq Validate Validation: CH3 to H-2 Integral Ratio = 3.0 : 1.0? Acq->Validate H2_Signal Extract H-2 Multiplet (~3.8 - 4.0 ppm) Validate->H2_Signal Yes (Pass) Fail Reject Run / Increase D1 Validate->Fail No (Fail) Cis Cis-Isomer (Diequatorial) J_ax-ax > 10 Hz H2_Signal->Cis Large J Coupling Trans Trans-Isomer (Axial-Eq) J_ax-eq < 6 Hz H2_Signal->Trans Small J Coupling

Workflow for stereochemical assignment of pipecolic acid derivatives via 1H-NMR J-coupling analysis.

References

  • Enantioselective syntheses of (R)-pipecolic, (2R,3R)-3-hydroxypipecolic acid, β-(+)-conhydrine and (-)-swainsonine using azirid The Royal Society of Chemistry[Link]

  • Concise and Straightforward Asymmetric Synthesis of a Cyclic Natural Hydroxy-Amino Acid National Institutes of Health (PMC)[Link]

  • A versatile route towards 6-arylpipecolic acids National Institutes of Health (PMC)[Link]

Sources

Comparative

HPLC method development for 4-Ethylpiperidine-2-carboxylic acid hydrochloride

As a Senior Application Scientist, I frequently encounter the distinct chromatographic challenges presented by zwitterionic, highly polar, and non-chromophoric molecules. 4-Ethylpiperidine-2-carboxylic acid hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the distinct chromatographic challenges presented by zwitterionic, highly polar, and non-chromophoric molecules. 4-Ethylpiperidine-2-carboxylic acid hydrochloride is a prime example of such an analyte. As a derivative of pipecolic acid, it possesses a secondary amine (piperidine ring) and a carboxylic acid group, but lacks an extended conjugated π-system.

When analyzing this compound, traditional Reversed-Phase (RP) HPLC with UV detection fails on two fronts:

  • Zero Retention: The molecule's high polarity and localized positive charge (from the protonated amine at acidic pH) cause it to elute in the void volume of standard C18 columns.

  • Detector Invisibility: Without a UV chromophore, it exhibits negligible absorbance above 210 nm, leading to poor sensitivity and high baseline noise.

To solve this, we must engineer the chromatographic environment. This guide objectively compares the three most robust analytical strategies for this compound: HILIC-CAD , Ion-Pairing RP-HPLC , and Pre-Column Derivatization .

Methodological Comparison & Performance Data

Selecting the right method depends on your laboratory's detector capabilities and sensitivity requirements. Below is a quantitative comparison of the three primary analytical pathways.

Table 1: Performance Comparison of HPLC Modalities for Piperidine Derivatives

ParameterMethod A: HILIC-CADMethod B: Ion-Pairing RP-HPLCMethod C: Pre-Column Derivatization
Retention Mechanism Hydrophilic partitioning & cation exchangeHydrophobic interaction of neutral ion-pairHydrophobic interaction of derivatized tag
Detector Charged Aerosol Detector (CAD) or MSCAD, MS, or Low-UV (210 nm)UV/Vis (e.g., 265 nm)
Detection Limit (LOD) ~5 ng on-column[1]~15 ng on-column<1 ng on-column
Sample Prep Complexity Low (Dilute in high organic)Low (Aqueous dilution)High (Reaction, quenching, extraction)
Equilibration Time Fast (~15 Column Volumes)Very Slow (>30 Column Volumes)[2]Fast (~10 Column Volumes)
Method Robustness High (with strict buffer control)Moderate (Sensitive to mobile phase prep)Moderate (Dependent on reaction yield)
Decision Workflow

To streamline method selection for your laboratory, refer to the decision matrix below.

Workflow Start 4-Ethylpiperidine-2-carboxylic acid HCl Method Selection Detectors Is CAD, ELSD, or MS Available? Start->Detectors YesCAD Yes (Universal Detection) Detectors->YesCAD Preferred path NoCAD No (UV/Vis Only) Detectors->NoCAD Legacy path HILIC HILIC-CAD (Direct Analysis) YesCAD->HILIC High Polarity Focus IPRP Ion-Pairing RP-HPLC (HFBA Modifier) YesCAD->IPRP If HILIC unavailable NoCAD->IPRP Low Sensitivity (210nm) Deriv Pre-column Derivatization (FMOC-Cl) + RP-UV NoCAD->Deriv High Sensitivity Req.

Fig 1. Decision matrix for selecting the optimal HPLC method based on detector availability.

Mechanistic Causality: Why These Methods Work

To develop a robust method, one must understand the physical chemistry driving the separation.

The HILIC Mechanism: Hydrophilic Interaction Liquid Chromatography (HILIC) utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a highly organic mobile phase (typically >70% Acetonitrile). The high organic content forces water to form an enriched, immobilized layer on the silica surface. The highly polar 4-ethylpiperidine-2-carboxylic acid partitions out of the moving organic phase and into this stagnant water layer, achieving strong retention[1].

The Ion-Pairing Mechanism: If HILIC is unavailable, we must force the polar analyte to interact with a hydrophobic C18 column. By adding a perfluorinated carboxylic acid—such as Heptafluorobutyric acid (HFBA)—to the mobile phase, we introduce a lipophilic counter-ion. The negatively charged HFBA binds electrostatically to the positively charged piperidine nitrogen. This masks the charge and creates a neutral, highly hydrophobic complex that readily partitions into the C18 stationary phase[3][4].

Mechanism cluster_0 Ion-Pairing (RP-HPLC) cluster_1 HILIC Partitioning Analyte Protonated Piperidine (Polar, Charged) HFBA HFBA Anion (-) Analyte->HFBA Electrostatic Attraction Water Aqueous Layer on Stationary Phase Analyte->Water Partitioning into Water Complex Hydrophobic Neutral Pair Retained on C18 HFBA->Complex Partition Hydrophilic Interaction & Cation Exchange Water->Partition

Fig 2. Mechanistic comparison of Ion-Pairing versus HILIC retention strategies.

Step-by-Step Experimental Protocols

Protocol A: HILIC-CAD (The Modern Gold Standard)

This method is highly recommended as it avoids the lengthy equilibration times of ion-pairing and the chemical complexity of derivatization. It relies on Charged Aerosol Detection (CAD), which provides uniform response for non-volatile analytes regardless of chromophore presence[1][5].

  • Column: Zwitterionic HILIC or Amide-bonded column (e.g., 150 x 2.1 mm, 3 µm).

  • Mobile Phase A: 50 mM Ammonium Formate in Water, adjusted to pH 2.8 with formic acid. (Causality: Low pH ensures the carboxylic acid is partially protonated while the amine is fully protonated, preventing peak tailing from secondary silanol interactions[1])

  • Mobile Phase B: Acetonitrile (LC-MS grade).

  • Gradient: Isocratic at 20% A / 80% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Sample Diluent: 70% Acetonitrile / 30% Water. (Critical: Injecting a highly aqueous sample into a HILIC system will disrupt the immobilized water layer, causing peak splitting. Always match the sample diluent to the initial mobile phase conditions).

  • Self-Validating System Suitability: Inject a blank diluent to establish baseline CAD noise. Inject a standard solution 5 times. The system is validated for operation only when the retention time %RSD is <0.5% and peak asymmetry is between 0.9 and 1.2.

Protocol B: Ion-Pairing RP-HPLC (The Accessible Alternative)

If HILIC is not viable, use a volatile ion-pairing agent. HFBA is chosen over Trifluoroacetic acid (TFA) because its longer perfluorinated chain provides significantly greater hydrophobic retention for small basic analytes[3][4].

  • Column: High-purity C18 (e.g., 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: Isocratic mixture of 0.1% HFBA in Water : Acetonitrile (90:10, v/v)[4].

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Detection: CAD, MS, or UV at 210 nm (expect high background noise if using UV due to HFBA absorbance).

  • Self-Validating System Suitability & Equilibration: Ion-pairing reagents alter the stationary phase surface. A C18 column requires at least 30-50 column volumes of mobile phase to reach equilibrium[2]. To validate equilibration, inject the standard repeatedly until the retention time drift between consecutive injections is less than 0.05 minutes. Do not begin sample analysis if retention times are trending upward; this indicates the column is still absorbing HFBA.

Protocol C: Pre-Column Derivatization (For UV-Only Labs)

If your lab only possesses UV detectors and requires high sensitivity, the secondary amine of the piperidine ring must be tagged with a chromophore.

  • Reagent: 9-Fluorenylmethyl chloroformate (FMOC-Cl).

  • Reaction: React 4-ethylpiperidine-2-carboxylic acid with excess FMOC-Cl in a borate buffer (pH 8.5) for 15 minutes. Quench the excess FMOC-Cl with a primary amine (e.g., glycine) to prevent reagent interference.

  • Analysis: The resulting hydrophobic, highly conjugated derivative can be easily analyzed on a standard C18 column using a Water/Acetonitrile gradient (e.g., 20% to 80% ACN over 15 mins) with UV detection at 265 nm.

Conclusion

For the analysis of 4-Ethylpiperidine-2-carboxylic acid hydrochloride, HILIC coupled with CAD represents the most scientifically sound approach, offering direct analysis without the column-fouling drawbacks of ion-pairing or the variability of derivatization[1]. Laboratories restricted to traditional RP-HPLC must strictly control column equilibration dynamics when employing HFBA to ensure data integrity[2][4].

References

  • Thermo Fisher Scientific. "Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection." thermofisher.com.
  • ResearchGate. "Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt." researchgate.net.
  • LCMS.cz.
  • LCMS.cz. "HPLC Troubleshooting Guide." lcms.cz.
  • BenchChem. "Troubleshooting poor resolution in HPLC analysis of fluorinated piperidines." benchchem.com.

Sources

Validation

Comparative Reactivity Guide: 4-Ethylpipecolic Acid vs. Pipecolic Acid

Executive Summary In the realm of peptidomimetics and semi-synthetic drug development, the substitution of standard amino acids with conformationally restricted analogues is a powerful strategy to enhance target affinity...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of peptidomimetics and semi-synthetic drug development, the substitution of standard amino acids with conformationally restricted analogues is a powerful strategy to enhance target affinity and metabolic stability. Pipecolic acid (piperidine-2-carboxylic acid) is a classic 6-membered non-proteinogenic analogue of proline [2]. However, introducing an aliphatic moiety to this ring—specifically in the form of 4-ethylpipecolic acid (4-ethylpiperidine-2-carboxylic acid)—fundamentally alters the molecule's steric landscape and chemical reactivity.

This guide provides an in-depth, mechanistic comparison of the reactivity profiles of pipecolic acid and 4-ethylpipecolic acid. By understanding the causality behind their conformational dynamics, researchers can optimize synthetic workflows, improve peptide coupling yields, and leverage these building blocks in advanced drug discovery (such as the synthesis of the antibiotic Pirlimycin [1]).

Conformational Dynamics: The Root of Reactivity Differences

To understand the reactivity of these two compounds, we must first examine their 3D spatial arrangements.

Unsubstituted pipecolic acid exists in a dynamic equilibrium of chair conformations. While the C2-carboxylic acid prefers an equatorial position to minimize steric clashes, the ring retains enough flexibility to undergo rapid chair flips during chemical reactions, accommodating the approach of bulky electrophiles.

In stark contrast, 4-ethylpipecolic acid suffers a severe kinetic penalty due to the addition of the C4-ethyl group. From a mechanistic standpoint, the ethyl group possesses a high A-value (approx. 1.75 kcal/mol). If forced into an axial position, it would create massive 1,3-diaxial repulsive interactions with the axial protons at C2 and C6. Consequently, the ethyl group strongly anchors itself in the equatorial position, effectively locking the piperidine ring into a rigid chair conformation. This rigidification sterically shields the secondary amine, significantly reducing its nucleophilicity.

ConformationalDynamics A Pipecolic Acid (Flexible Chair) B 4-Ethylpipecolic Acid (Locked Chair) A->B Addition of C4-Ethyl C Equatorial 4-Ethyl Preference B->C A-Value Repulsion D Steric Shielding of Secondary Amine C->D 1,3-Diaxial Avoidance E Reduced N-Nucleophilicity D->E Kinetic Penalty

Fig 1: Conformational locking and steric shielding logic in 4-ethylpipecolic acid.

Comparative Reactivity Profile

The structural rigidity of 4-ethylpipecolic acid directly translates to distinct behavior during standard synthetic transformations [2]. The table below summarizes the quantitative and qualitative differences in their reactivity.

ParameterPipecolic Acid4-Ethylpipecolic AcidMechanistic Rationale
Ring Conformation Flexible (Rapid chair-flip)Locked (Equatorial C4-Ethyl)High A-value of the ethyl group prevents ring inversion.
N-Nucleophilicity HighModerate to LowSteric shielding from the locked rigid ring and C4-bulk.
N-Acylation Rate Fast (Standard conditions)Slow (Requires DMAP/Heat)Increased activation energy barrier for electrophile approach.
Peptide Coupling Standard (EDC/HOBt)Demanding (HATU/HOAt)Steric hindrance near the C2-carboxylate requires highly reactive esters.
Hydrophobicity (LogP) Low (~ -0.5)High (~ 0.85)Addition of the lipophilic ethyl aliphatic chain [3].

Experimental Workflows & Self-Validating Protocols

To empirically demonstrate these reactivity differences, we utilize self-validating experimental systems. The following protocols are designed to highlight the kinetic disparities between the two substrates.

Protocol 1: Comparative N-Boc Protection (Kinetic Profiling)

Objective: To validate the nucleophilic disparity between the two secondary amines using a competitive kinetic assay. Causality: By using a substoichiometric amount of Boc₂O, we ensure that the pseudo-first-order kinetics are not masked by an overwhelming excess of the electrophile. The addition of DMAP acts as a nucleophilic transfer catalyst, which is strictly necessary to overcome the steric barrier in the 4-EPip substrate.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 1.0 mmol of Pipecolic acid and 1.0 mmol of 4-Ethylpipecolic acid in separate reaction vials, each containing 5 mL of anhydrous THF and 1.2 mmol of N,N-Diisopropylethylamine (DIPEA).

  • Initiation: Cool both vials to 0°C. Add 0.8 mmol of Di-tert-butyl dicarbonate (Boc₂O) to each flask.

  • Catalyst Addition: Add 0.1 mmol of 4-Dimethylaminopyridine (DMAP) to both reactions.

  • Kinetic Quenching: Extract 100 µL aliquots at exactly

    
     and 
    
    
    
    minutes. Quench immediately by injecting the aliquot into 900 µL of 5% TFA in Acetonitrile to instantly halt the reaction.
  • Analysis: Analyze the quenched samples via LC-MS (UV 210 nm). The Area Under the Curve (AUC) of the protected product versus the unreacted starting material will self-validate the slower conversion rate of 4-ethylpipecolic acid.

Workflow Step1 1. Substrate Preparation Equimolar Pip vs 4-EPip Step2 2. Acylation Reaction Boc2O, DMAP, THF (0°C) Step1->Step2 Step3 3. Kinetic Quenching Aliquots at 5, 10, 30, 60 min Step2->Step3 Step4 4. LC-MS Analysis Quantify Conversion Rates Step3->Step4

Fig 2: Self-validating kinetic workflow for comparing N-acylation reactivity.

Protocol 2: Amidation via HATU Coupling

Objective: Efficiently couple the sterically hindered C2-carboxylic acid of 4-ethylpipecolic acid to a primary amine. Causality: Standard carbodiimides (like EDC) form an O-acylisourea intermediate that is prone to hydrolysis or rearrangement before a hindered amine can successfully attack. HATU generates a highly reactive 7-azabenzotriazole active ester, which is kinetically required to drive the amidation of the conformationally locked 4-EPip.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 mmol of 4-Ethylpipecolic acid in 5 mL anhydrous DMF. Add 1.1 mmol of HATU and 2.5 mmol of DIPEA. Stir for 10 minutes at room temperature to ensure complete active ester formation.

  • Coupling: Add 1.2 mmol of the target primary amine. Stir continuously for 12 hours under a nitrogen atmosphere.

  • Workup: Dilute the mixture with 20 mL of Ethyl Acetate (EtOAc). Wash sequentially with saturated NaHCO₃ (2 x 10 mL), 1M HCl (2 x 10 mL), and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Application in Drug Development: The Synthesis of Pirlimycin

The reactivity and structural nuances of 4-ethylpipecolic acid are not just academic curiosities; they have profound implications in rational drug design. A premier example is the development of Pirlimycin , a semi-synthetic lincosamide antibiotic [1].

During its development, researchers sought to improve the pharmacokinetic profile of clindamycin. By hydrolyzing the native propyl N-methylproline moiety of clindamycin and re-annealing it with (2S, cis)-4-ethylpipecolic acid, they achieved a breakthrough. The substitution of the 5-membered pyrrolidine ring with the sterically bulky, 6-membered 4-ethylpipecolic acid ring significantly increased the molecule's hydrophobicity. This structural modification resulted in enhanced ribosomal binding, a broader spectrum of activity against anaerobic bacteria, and a massive increase in in vivo potency compared to its predecessor [1].

References

  • Synthesis and antimicrobial activity of clindamycin analogues: pirlimycin, a potent antibacterial agent. Journal of Medicinal Chemistry (1984). URL:[Link]

  • Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids (2005). URL:[Link]

  • 1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid | CID 45043186. PubChem (National Center for Biotechnology Information). URL:[Link]

Comparative

A Technical Guide to the Definitive Structural Elucidation of 4-Ethylpiperidine-2-carboxylic acid hydrochloride: A Comparative Analysis

This guide provides a comprehensive framework for the definitive structural characterization of 4-Ethylpiperidine-2-carboxylic acid hydrochloride. While direct crystallographic data for this specific molecule is not publ...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the definitive structural characterization of 4-Ethylpiperidine-2-carboxylic acid hydrochloride. While direct crystallographic data for this specific molecule is not publicly available, this document outlines the gold-standard methodology, single-crystal X-ray diffraction, and presents a comparative analysis with other powerful analytical techniques. The focus is on the causality behind experimental choices, providing researchers, scientists, and drug development professionals with a robust guide to achieving unambiguous structural elucidation for this and similar chiral piperidine derivatives.

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1] The precise three-dimensional arrangement of substituents on this ring system is critical to biological activity. For molecules like 4-Ethylpiperidine-2-carboxylic acid hydrochloride, which contains stereocenters, determining the exact molecular geometry, including absolute stereochemistry and solid-state conformation, is paramount. While techniques like NMR and Mass Spectrometry provide essential information on connectivity and mass, only X-ray crystallography can deliver an undisputed, high-resolution 3D structural model.

The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction stands as the definitive method for determining the atomic arrangement of a crystalline solid.[2][3] It provides precise bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and its packing within the crystal lattice. For a hydrochloride salt, this technique unequivocally defines the location of the chloride counter-ion and maps the intricate network of hydrogen bonds that stabilize the crystal structure.

Why SCXRD is the Preferred Method for This Molecule:
  • Unambiguous Stereochemistry: It can directly determine the relative and absolute stereochemistry of the chiral centers at C2 and C4 of the piperidine ring.

  • Precise Conformational Analysis: It reveals the exact chair, boat, or twist-boat conformation of the piperidine ring in the solid state.

  • Mapping Intermolecular Interactions: It provides a detailed map of hydrogen bonds involving the carboxylic acid proton, the protonated piperidine nitrogen, and the chloride anion, which are crucial for understanding physical properties like solubility and stability.[4]

Experimental Protocol for SCXRD of 4-Ethylpiperidine-2-carboxylic acid hydrochloride

This protocol is a self-validating system designed to yield high-quality single crystals suitable for diffraction analysis.

Part 1: Crystallization Screening

The critical first step is growing a high-quality single crystal. Hydrochloride salts of organic molecules are often highly crystalline but can be challenging due to their solubility in polar solvents. A multi-technique screening approach is recommended.[5]

Step 1.1: Solvent Selection & Preparation of Saturated Solutions

  • Begin by assessing the solubility of 4-Ethylpiperidine-2-carboxylic acid hydrochloride in a range of solvents of varying polarity (e.g., water, methanol, ethanol, isopropanol, acetonitrile).

  • Prepare a nearly saturated solution at room temperature in the most promising solvents. Gentle heating can be used to increase solubility, followed by slow cooling.[6]

Step 1.2: Crystallization Techniques

  • Slow Evaporation: Loosely cap a vial containing the saturated solution. This is often the simplest and most effective method.

  • Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent (e.g., methanol) and place this solution in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., diethyl ether or ethyl acetate). The anti-solvent vapor will slowly diffuse into the primary solution, reducing the compound's solubility and promoting crystallization.[7]

  • Solvent Layering: Carefully layer a less dense anti-solvent on top of a denser solution of the compound. Crystals may form at the interface.[7]

Causality: The goal of these techniques is to approach supersaturation slowly and methodically. Rapid precipitation leads to powders or microcrystals unsuitable for single-crystal analysis; slow, controlled crystal growth is essential for minimizing defects and maximizing crystal size.

Part 2: Data Collection and Structure Refinement

Step 2.1: Crystal Mounting and Data Collection

  • Select a suitable single crystal (typically 0.1-0.3 mm in size) under a microscope.

  • Mount the crystal on a goniometer head.

  • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern.[8]

  • Collect diffraction data using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Cu or Mo Kα radiation).[9]

Step 2.2: Structure Solution and Refinement

  • The collected diffraction pattern is processed to determine the unit cell dimensions and space group.

  • The structure is "solved" using direct methods or Patterson methods to find the initial positions of the atoms.

  • The atomic positions and their displacement parameters are "refined" to achieve the best fit between the calculated and observed diffraction data.[8]

Visualization of the SCXRD Workflow

scxrd_workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis solubility Solubility Screening crystallization Crystallization (Vapor Diffusion, Slow Evaporation) solubility->crystallization mounting Crystal Mounting & Cooling (100K) crystallization->mounting Select High-Quality Crystal data_collection X-ray Data Collection mounting->data_collection structure_solution Structure Solution (e.g., SHELXT) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Final Structure refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Comparative Analytical Techniques

While SCXRD provides the ultimate structural answer, other techniques are indispensable for routine characterization, reaction monitoring, and providing complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the connectivity of a molecule in solution.[10][11] For 4-Ethylpiperidine-2-carboxylic acid hydrochloride, a suite of NMR experiments would be required for a full structural assignment.

Key Experiments and Expected Insights:

  • ¹H NMR: Provides information on the number of unique protons, their chemical environment, and their proximity to one another (via spin-spin coupling). The signals for the piperidine ring protons would be complex due to conformational rigidity and coupling.

  • ¹³C NMR & DEPT-135: Determines the number of unique carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.[12]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.

    • COSY reveals which protons are coupled (i.e., adjacent).

    • HSQC correlates each proton to its directly attached carbon atom.

    • HMBC shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the ethyl group to the piperidine ring and confirming the overall carbon skeleton.[12]

Limitations Compared to SCXRD:

  • No Direct 3D Structure: NMR provides connectivity and through-space information (via NOESY), but it does not yield a high-resolution 3D model with precise bond lengths and angles.

  • Averaged Information: The observed spectrum is an average of all conformations present in solution, which may differ significantly from the single conformation in the solid state.

  • Ambiguity in Stereochemistry: While coupling constants can suggest relative stereochemistry (e.g., axial vs. equatorial protons), it is often difficult to be definitive without a rigid reference structure. Absolute stereochemistry cannot be determined.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing clues about its structure through fragmentation patterns.[1][13]

Key Experiments and Expected Insights:

  • High-Resolution MS (e.g., ESI-TOF): Provides a highly accurate mass measurement of the molecular ion ([M+H]⁺). This allows for the unambiguous determination of the molecular formula (C₈H₁₅NO₂ for the free base).

  • Tandem MS (MS/MS): The molecular ion is isolated and fragmented. The resulting fragment ions provide information about the molecule's structure. For example, loss of the carboxylic acid group (-45 Da) or fragmentation of the piperidine ring would produce characteristic daughter ions.

Limitations Compared to SCXRD:

  • No Stereochemical Information: MS cannot distinguish between stereoisomers.

  • Limited Connectivity Data: While fragmentation can suggest structural motifs, it does not provide the detailed atom-by-atom connectivity that NMR does.

  • No Conformational Information: The technique provides no information about the 3D shape of the molecule.

Data Summary and Comparison

The following table summarizes the type of information each technique provides for the structural elucidation of 4-Ethylpiperidine-2-carboxylic acid hydrochloride.

Parameter Single-Crystal X-ray Diffraction (SCXRD) Nuclear Magnetic Resonance (NMR) Mass Spectrometry (MS)
Molecular Formula Inferred from refined structureInferred from combined 1D/2D dataExcellent (via High-Resolution MS)
Molecular Weight Calculated from formulaInferred from dataExcellent (Direct measurement)
Atom Connectivity Excellent (Direct observation)Excellent (via 2D NMR)Partial (Inferred from fragmentation)
3D Conformation Excellent (High-resolution model)Partial (Inferred from J-couplings/NOE)None
Relative Stereochemistry Excellent (Unambiguous)Good (Inferred from J-couplings/NOE)None
Absolute Stereochemistry Excellent (With anomalous dispersion)NoneNone
Intermolecular Interactions Excellent (H-bonds, packing)Indirect evidence (solvent effects)None
Sample Phase Solid (Single Crystal)SolutionGas Phase (ions)

Logical Framework for Comprehensive Analysis

A logical workflow for the complete characterization of a new batch of 4-Ethylpiperidine-2-carboxylic acid hydrochloride would integrate these techniques.

structural_elucidation_flow start Synthesized Compound ms Mass Spectrometry (Confirm MW & Formula) start->ms nmr NMR Spectroscopy (Confirm Connectivity) ms->nmr Correct Mass scxrd SCXRD (Definitive 3D Structure) nmr->scxrd Correct Connectivity final Complete Structural Characterization scxrd->final Unambiguous Structure

Caption: Integrated workflow for structural elucidation.

Conclusion

For the definitive structural characterization of 4-Ethylpiperidine-2-carboxylic acid hydrochloride, single-crystal X-ray diffraction is the unequivocal gold standard. It is the only technique that can provide a complete, high-resolution three-dimensional picture of the molecule, including its absolute stereochemistry, solid-state conformation, and the critical network of intermolecular interactions dictated by the hydrochloride salt form. While NMR and Mass Spectrometry are essential, complementary techniques that confirm molecular weight and atomic connectivity, they lack the power to resolve the spatial ambiguities inherent in such a stereochemically complex molecule. For any application in drug development or advanced chemical research where the precise 3D structure is critical, the investment in obtaining a single-crystal structure is not just recommended, but essential for authoritative and trustworthy results.

References

  • Single-crystal X-ray diffraction analysis of designer drugs: Hydrochlorides of metaphedrone and pentedrone. (2025). ResearchGate. [Link]

  • Cholli, A. L., & Pennino, D. J. (1988). Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. Applied Spectroscopy. [Link]

  • Cruz-Cabeza, A. J., & Reutzel-Edens, S. M. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. PMC. [Link]

  • OpenStax. (2023). 12.1 Mass Spectrometry of Small Molecules: Magnetic-Sector Instruments. OpenStax. [Link]

  • Ko, A., et al. (2021). The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Spectroscopy Online. [Link]

  • Synthesis of 2‐substituted piperidine‐4‐carboxylic acids. (n.d.). ResearchGate. [Link]

  • Comparison of NMR and X-ray crystallography. (n.d.). Unknown Source. [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. [Link]

  • LCGC International. (2022). Quantifying Small Molecules by Mass Spectrometry. [Link]

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014). Bentham Science. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. [Link]

  • 4-Piperidinecarboxylic acid. (n.d.). PubChem. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry. [Link]

  • Groen, J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • 4-Piperidine-d9-carboxylic Acid. (n.d.). ResolveMass Laboratories Inc. [Link]

  • Guide for crystallization. (n.d.). Unknown Source. [Link]

  • Comparison of X-ray Crystallography, NMR and EM. (n.d.). Creative Biostructure. [Link]

  • Single Crystal X-ray Diffraction Structure Determination. (2021). The Royal Society of Chemistry. [Link]

  • Crystallization of Organic Salts and Co-crystals by Sublimation. (2023). ACS Publications. [Link]

  • Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form. (2021). MDPI. [Link]

  • Structure Elucidation By NMR In Organic Chemistry. (n.d.). Unknown Source. [Link]

  • X-Ray Crystallography vs. NMR Spectroscopy. (2019). News-Medical.net. [Link]

  • Combination of NMR spectroscopy and X-ray crystallography offers unique advantages for elucidation of the structural basis of protein complex assembly. (2011). SciSpace. [Link]

  • Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid. (2012). Bryn Mawr College. [Link]

  • X-Ray Powder Diffraction Method Development and Validation for the Identification of Counterfeit Pharmaceuticals. (n.d.). Marshall University. [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Unknown Source. [Link]

  • Methods for Crystal Production of natural compounds. (2023). International Scientific Organization. [Link]

  • The Cambridge Structural Database. (n.d.). BiŌkeanós. [Link]

  • Comparative study of protein X-ray and NMR structures: molecular docking-based virtual screening. (2025). bioRxiv. [Link]

  • Mass Spectrometry. (2022). Chemistry LibreTexts. [Link]

  • Mass Spectrometry. (n.d.). MSU chemistry. [Link]

  • Advances in structure elucidation of small molecules using mass spectrometry. (n.d.). PMC - NIH. [Link]

Sources

Validation

IR spectroscopy peaks for 4-Ethylpiperidine-2-carboxylic acid hydrochloride

An in-depth understanding of the vibrational modes of substituted piperidine derivatives is critical for researchers developing novel neuroactive pharmacophores and specialized organocatalysts. 4-Ethylpiperidine-2-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the vibrational modes of substituted piperidine derivatives is critical for researchers developing novel neuroactive pharmacophores and specialized organocatalysts. 4-Ethylpiperidine-2-carboxylic acid hydrochloride presents a unique spectroscopic profile due to the interplay between its secondary cyclic amine, the carboxylic acid functional group, and the aliphatic ethyl substitution.

This guide provides an objective, data-driven comparison of the Infrared (IR) spectroscopic performance of 4-Ethylpiperidine-2-carboxylic acid hydrochloride against its structural alternatives: its free base (zwitterionic) form, and the unsubstituted analog, Pipecolic acid hydrochloride.

Mechanistic Causality in Solid-State IR Spectroscopy

To accurately interpret the IR spectrum of 4-Ethylpiperidine-2-carboxylic acid hydrochloride, one must first understand the causality behind its solid-state molecular environment [1].

In their free base form, amino acids like piperidine-2-carboxylic acid derivatives do not exist as neutral molecules (containing distinct


 and 

groups) in the solid state. Instead, proton transfer occurs from the carboxylic acid to the basic piperidine nitrogen, forming a zwitterion (

and

). This fundamental structural shift drastically alters the IR spectrum.

When the compound is synthesized as a hydrochloride salt , the excess


 protonates the carboxylate back to a carboxylic acid (

), while the nitrogen remains protonated (

). Therefore, the IR spectrum of the hydrochloride salt is characterized by the sudden appearance of a strong, high-frequency carbonyl stretch (

) and complex, broadened amine hydrochloride stretching bands, which serve as primary diagnostic markers [2].

Quantitative Spectral Comparison

The table below summarizes the diagnostic IR absorption peaks used to differentiate 4-Ethylpiperidine-2-carboxylic acid hydrochloride from its primary structural alternatives.

Vibrational Mode4-Ethylpiperidine-2-carboxylic acid HCl (Target)4-Ethylpiperidine-2-carboxylic acid (Free Base)Pipecolic Acid HCl (Unsubstituted Analog)Diagnostic Significance

Stretch
~1730 cm⁻¹ (Strong, sharp)~1590 cm⁻¹ (Strong, asymmetric

)
~1735 cm⁻¹ (Strong, sharp)Differentiates the HCl salt from the zwitterionic free base.

/

Stretch
3000–2500 cm⁻¹ (Broad, multiple bands due to

)
3100–2600 cm⁻¹ (Broad

overlap)
3000–2500 cm⁻¹ (Broad, multiple bands)Confirms protonated secondary amine in the piperidine ring.

Stretch
~1220 cm⁻¹ (Medium)~1400 cm⁻¹ (Symmetric

)
~1215 cm⁻¹ (Medium)Secondary confirmation of the protonated carboxylic acid state.
Aliphatic

Stretch
2960, 2875 cm⁻¹ (Strong)2955, 2870 cm⁻¹ (Strong)2940, 2860 cm⁻¹ (Medium)Indicates the presence of the saturated piperidine ring and alkyl chains.
Ethyl

Bend
~1375 cm⁻¹ (Medium, sharp) ~1375 cm⁻¹ (Medium, sharp) Absent Crucial marker differentiating the 4-ethyl substituted target from pipecolic acid[3].

Experimental Workflow: Self-Validating ATR-FTIR Protocol

Because hydrochloride salts are highly hygroscopic, traditional KBr pellet preparation often introduces broad


 stretching artifacts (~3400 cm⁻¹) from atmospheric moisture, which obscure the critical 

and

bands of the target compound.

To ensure scientific integrity, Attenuated Total Reflectance (ATR) FTIR is the mandatory protocol. The following methodology is designed as a self-validating system: every step includes an internal check to prevent false-positive spectral artifacts.

Step-by-Step Methodology:

  • System Purge and Background Validation:

    • Action: Purge the FTIR spectrometer compartment with dry nitrogen for 15 minutes. Collect a background scan (air) using 32 scans at 4 cm⁻¹ resolution.

    • Validation: Inspect the background spectrum. The region between 3900–3500 cm⁻¹ (water vapor) and 2400–2300 cm⁻¹ (

      
      ) must show baseline noise 
      
      
      
      0.001 absorbance units. If peaks are present, the purge is incomplete.
  • Crystal Cleaning:

    • Action: Clean the diamond ATR crystal with anhydrous isopropyl alcohol and a lint-free wipe. Allow to evaporate completely.

    • Validation: Run a "preview" scan. The baseline must be perfectly flat. Any residual peaks indicate organic contamination on the crystal.

  • Sample Application & Pressure Control:

    • Action: Deposit ~2-3 mg of 4-Ethylpiperidine-2-carboxylic acid hydrochloride directly onto the center of the ATR crystal. Lower the pressure anvil.

    • Causality: The anvil ensures intimate contact between the solid crystal and the diamond sensor. Because the evanescent wave penetrates only 0.5–2 µm into the sample, insufficient pressure results in artificially weak signals, particularly at higher wavenumbers (e.g., the 3000 cm⁻¹ region).

  • Data Acquisition & Atmospheric Compensation:

    • Action: Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range). Apply an atmospheric compensation algorithm to subtract any micro-fluctuations in ambient

      
       that occurred during the 1-minute scan time.
      
  • Post-Scan Verification:

    • Validation: Verify that the maximum absorbance peak (typically the

      
       stretch at 1730 cm⁻¹) is between 0.2 and 0.8 Absorbance Units (AU). If it is 
      
      
      
      AU, the detector is saturated, and the peak shape is distorted; the pressure must be reduced and the scan repeated.

Logical Decision Pathway for Spectral Identification

The following diagram illustrates the logical diagnostic workflow used to definitively identify 4-Ethylpiperidine-2-carboxylic acid hydrochloride and rule out its structural alternatives based on the acquired IR data.

G Start Acquire ATR-FTIR Spectrum CheckCarbonyl Analyze Carbonyl Region (1500 - 1800 cm⁻¹) Start->CheckCarbonyl IsSalt Peak at ~1730 cm⁻¹? (COOH vs COO⁻) CheckCarbonyl->IsSalt Zwitterion Free Base (Zwitterion) Peak ~1590 cm⁻¹ IsSalt->Zwitterion No CheckAlkyl Analyze Alkyl Bending (~1375 cm⁻¹) IsSalt->CheckAlkyl Yes IsEthyl Peak at ~1375 cm⁻¹? (Ethyl -CH3 bend) CheckAlkyl->IsEthyl Pipecolic Pipecolic Acid HCl (No Ethyl Group) IsEthyl->Pipecolic No Target 4-Ethylpiperidine-2-carboxylic acid hydrochloride IsEthyl->Target Yes

Diagnostic workflow for differentiating piperidine-2-carboxylic acid derivatives via IR.

Conclusion

When evaluating 4-Ethylpiperidine-2-carboxylic acid hydrochloride, the IR spectrum provides unambiguous confirmation of both the salt state and the alkyl substitution. The presence of the sharp ~1730 cm⁻¹ band confirms the successful formation of the hydrochloride salt (negating the zwitterionic ~1590 cm⁻¹ band) [1][2], while the distinct symmetric bending mode at ~1375 cm⁻¹ definitively separates it from unsubstituted analogs like pipecolic acid [3]. By employing a self-validating ATR-FTIR protocol, researchers can eliminate moisture artifacts and ensure high-fidelity structural verification.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 849, Pipecolic acid" PubChem, [Link]. Accessed 9 March 2026.

  • Rosenberg, A. "The InfraRed Absorption Spectra of Some Amino Acid-Metal Chelates at Liquid Air Temperature." ResearchGate, Jan 1956, [Link].

  • National Institute of Standards and Technology. "2-Piperidinecarboxylic acid." NIST Chemistry WebBook, SRD 69, [Link]. Accessed 9 March 2026.

Comparative

Comparative analysis of 4-ethyl vs 4-methyl piperidine-2-carboxylic acid

Title: Comparative Analysis of 4-Ethyl vs. 4-Methyl Piperidine-2-Carboxylic Acid in Drug Design Introduction & Core Rationale Pipecolic acid (piperidine-2-carboxylic acid) derivatives are privileged scaffolds in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Analysis of 4-Ethyl vs. 4-Methyl Piperidine-2-Carboxylic Acid in Drug Design

Introduction & Core Rationale

Pipecolic acid (piperidine-2-carboxylic acid) derivatives are privileged scaffolds in medicinal chemistry, frequently utilized to induce conformational constraints in peptidomimetics. Among these, the 4-alkyl substituted variants—specifically 4-methylpiperidine-2-carboxylic acid and 4-ethylpiperidine-2-carboxylic acid—are critical building blocks. The (2R,4R)-4-methyl stereoisomer is most famously the core of Argatroban, a direct, selective thrombin inhibitor used for patients with heparin-induced thrombocytopenia (HIT). This guide objectively compares the 4-methyl and 4-ethyl variants, analyzing their physicochemical properties, synthetic workflows, and their impact on structure-activity relationships (SAR) in protease inhibitor design.

Chemical Profiling & Physicochemical Properties

Understanding the baseline physicochemical differences between the two analogs is the first step in predicting their behavior in biological systems.

Property4-Methylpiperidine-2-carboxylic acid4-Ethylpiperidine-2-carboxylic acid
IUPAC Name (2R,4R)-4-methylpiperidine-2-carboxylic acid4-ethylpiperidine-2-carboxylic acid
Molecular Formula C7H13NO2C8H15NO2
Molecular Weight 143.18 g/mol 157.21 g/mol
LogP (Lipophilicity) -1.6-1.1 (Estimated)
Steric Bulk at C4 Methyl (-CH3)Ethyl (-CH2CH3)
Primary Application Core scaffold of Argatroban [1]SAR analog development [2]

Mechanistic Role in Drug Design: The S2 Subsite Dynamics

In the rational design of direct thrombin inhibitors, the pipecolic acid scaffold serves as a rigid structural anchor. Argatroban, a clinically approved anticoagulant, utilizes the (2R,4R)-4-methylpiperidine-2-carboxylic acid moiety to navigate the active site of thrombin [3]. The binding mechanism is highly dependent on three distinct interactions:

  • The guanidino group forms critical ionic bonds within the S1 pocket (interacting with Asp189) [4].

  • The arylsulfonamide group engages the S3/S4 aryl-binding site via hydrophobic and pi-pi interactions [4].

  • The 4-alkylpiperidine core is driven into the S2 subsite , a restrictive hydrophobic cleft [4].

Causality in SAR : The transition from a 4-methyl to a 4-ethyl substitution fundamentally alters the thermodynamics of the S2 pocket binding. The S2 subsite of thrombin is conformationally tight. The 4-methyl group provides an optimal steric fit, perfectly orienting the adjacent arginine and sulfonamide groups without causing structural distortion. Conversely, the 4-ethyl group increases the overall lipophilicity and van der Waals volume of the molecule. While increased lipophilicity generally enhances hydrophobic packing, the extended ethyl chain introduces steric clashes against the rigid walls of the S2 cleft. This steric hindrance forces the molecule into a sub-optimal binding geometry, ultimately reducing the binding affinity (higher Ki) compared to the 4-methyl analog.

G T Thrombin Active Site S1 S1 Pocket (Asp189) T->S1 S2 S2 Subsite (Hydrophobic Cleft) T->S2 S3 Aryl-Binding Site (S3/S4 Pocket) T->S3 I Peptidomimetic Inhibitor (e.g., Argatroban) G Arginine/Guanidino Group I->G P 4-Alkylpiperidine Core (Methyl vs Ethyl) I->P A Arylsulfonamide Group I->A G->S1 Ionic Binding P->S2 Hydrophobic Fit A->S3 Pi-Pi Interaction

Caption: Logical relationship of Argatroban analogs binding to the thrombin active site subsites.

Comparative SAR Profiling in Thrombin Inhibition

To summarize the quantitative and qualitative impact of the 4-alkyl substitution, the following table outlines the comparative performance of these two scaffolds when integrated into a thrombin inhibitor framework.

Parameter4-Methylpiperidine-2-carboxylic acid4-Ethylpiperidine-2-carboxylic acid
Target Subsite S2 Hydrophobic CleftS2 Hydrophobic Cleft
Steric Bulk (Alkyl Group) Minimal (Optimal fit)Moderate (Potential steric clash)
Binding Affinity (Thrombin Ki) ~19 nM (as Argatroban core)>100 nM (Reduced affinity due to restricted pocket)
Synthetic Complexity High (Requires strict diastereoselectivity)High (Requires strict diastereoselectivity)

Experimental Workflows

Protocol 1: Diastereoselective Synthesis of 4-Alkylpiperidine-2-carboxylic Acids

Objective: Synthesize the (2R, 4R) enantiomer of the pipecolic acid derivative [5]. Causality: The reduction of the pyridine ring must be stereocontrolled to ensure the correct spatial orientation of the 4-alkyl group and the 2-carboxylate, which is critical for docking into the S2 subsite.

  • Hydrogenation : Dissolve 4-alkylpyridine-2-carboxylic acid in methanol with a catalytic amount of PtO2 and HCl. React under H2 atmosphere (50 psi) at room temperature for 12 hours.

  • Filtration & Concentration : Filter the catalyst through a Celite pad. Concentrate the filtrate in vacuo to yield the racemic cis/trans 4-alkylpiperidine-2-carboxylic acid hydrochloride.

  • Chiral Resolution : React the racemate with a chiral resolving agent (e.g., L-tartaric acid) in ethanol to selectively crystallize the (2R, 4R) diastereomeric salt.

  • Validation Check : Analyze the resolved product via Chiral HPLC (e.g., Chiralcel OD-H column). Self-validating system: The protocol is only deemed successful if the enantiomeric excess (ee) is >98%. Proceeding with lower ee will exponentially compound errors in subsequent peptide coupling steps.

G A 4-Alkylpyridine-2-carboxylic acid (Starting Material) B Catalytic Hydrogenation (PtO2, H2, HCl) A->B C Racemic 4-Alkylpiperidine -2-carboxylic acid B->C D Chiral Resolution / Asymmetric Catalysis C->D E (2R, 4R)-Enantiomer (Target Scaffold) D->E

Caption: Step-by-step synthetic workflow for isolating the (2R, 4R)-enantiomer target scaffold.

Protocol 2: In Vitro Thrombin Inhibition Assay (Ki Determination)

Objective: Quantify the binding affinity of the synthesized analogs. Causality: Thrombin cleaves the chromogenic substrate S-2238. A competitive inhibitor will reduce the rate of cleavage, allowing for the spectrophotometric determination of Ki.

  • Reagent Preparation : Prepare a 10 nM solution of human alpha-thrombin in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4).

  • Inhibitor Incubation : Add varying concentrations (1 nM to 10 μM) of the 4-methyl or 4-ethyl derived peptidomimetic inhibitor to the thrombin solution. Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Substrate Addition : Add the chromogenic substrate S-2238 (final concentration 100 μM).

  • Spectrophotometric Measurement : Monitor the absorbance at 405 nm continuously for 10 minutes to measure the initial velocity of p-nitroaniline release.

  • Validation Check : Include a positive control (commercial Argatroban). Self-validating system: The assay is valid only if the calculated Ki for the commercial Argatroban falls within the established literature range (15-25 nM).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5288786, (2R,4R)-4-methylpiperidine-2-carboxylic acid". PubChem.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 92722, Argatroban". PubChem.[Link]

  • Al-Horani, R. A., & Kar, S. "Thrombin Inhibition by Argatroban: Potential Therapeutic Benefits in COVID-19". PMC - NIH.[Link]

  • PubMed. "A short synthesis of argatroban. a potent selective thrombin inhibitor". PubMed - NIH. [Link]

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Handling of 4-Ethylpiperidine-2-carboxylic Acid Hydrochloride

As drug development professionals scale up syntheses involving piperidine-based scaffolds, understanding the physicochemical fate of intermediates is non-negotiable. 4-Ethylpiperidine-2-carboxylic acid hydrochloride is a...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals scale up syntheses involving piperidine-based scaffolds, understanding the physicochemical fate of intermediates is non-negotiable. 4-Ethylpiperidine-2-carboxylic acid hydrochloride is a highly versatile building block, but its specific molecular composition—combining an organic nitrogen ring with an inorganic hydrochloride salt—creates unique logistical challenges for laboratory waste management.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance with federal environmental regulations and protecting laboratory personnel.

Physicochemical Waste Profiling

Before routing any chemical to a waste stream, you must analyze its molecular properties to predict its behavior in accumulation containers and during final incineration.

PropertyValueWaste Management Implication
Molecular Formula C₈H₁₅NO₂ · HClContains both organic nitrogen and inorganic chloride.
Molecular Weight 193.67 g/mol Required for mass-balance calculations in hazardous waste logs.
Halogen Content ~18.3% Chlorine by massExceeds the standard 1% institutional threshold; must be routed to halogenated waste streams.
Aqueous pH Acidic (pH < 5)Exhibits corrosive potential in solution; strictly incompatible with unlined metal containers.
Thermal Decomposition NOx, COx, HCl gasRequires final disposal at a Treatment, Storage, and Disposal Facility (TSDF) equipped with high-temperature incineration and wet acid-gas scrubbers.

The Causality of Waste Segregation (The "Why")

Laboratory safety is built on understanding the mechanistic reasons behind standard operating procedures. The disposal of 4-Ethylpiperidine-2-carboxylic acid hydrochloride is governed by three primary physicochemical factors:

  • The Halogenated Routing Imperative: Because this compound is a hydrochloride salt, chlorine makes up approximately 18.3% of its total mass. If routed into a standard non-halogenated organic waste stream, the incineration process can generate highly toxic polychlorinated dibenzodioxins (PCDDs) and corrosive hydrogen chloride gas. It must be segregated into to ensure it reaches an incinerator equipped with alkaline wet scrubbers[1].

  • Corrosivity and Container Compatibility: In the presence of ambient moisture or when dissolved in aqueous laboratory waste, the hydrochloride salt dissociates, lowering the pH of the solution. Storing this waste in unlined metal drums will lead to galvanic corrosion, structural failure, and chemical spills. High-density polyethylene (HDPE) or glass containers are mandatory[2].

  • Aerosolization Risks: As a fine crystalline powder, the compound acts as a respiratory and ocular irritant[3]. Spill response protocols cannot rely on dry sweeping, which aerosolizes the particles; dust suppression techniques must be employed.

Disposal Workflow Visualization

The following decision tree dictates the logistical routing of 4-Ethylpiperidine-2-carboxylic acid HCl from the point of generation to final destruction.

DisposalWorkflow Gen Waste Generation: 4-Ethylpiperidine-2-carboxylic acid HCl State Determine Physical State Gen->State Solid Solid Waste (Contaminated PPE/Powder) State->Solid Powder/Residue Liquid Liquid Waste (Aqueous or Solvent Mixture) State->Liquid Solutions LabelSolid Label: Solid Toxic Waste (Contains 18.3% Cl-) Solid->LabelSolid LabelLiquid Label: Halogenated Liquid Waste (Requires pH check) Liquid->LabelLiquid SAA Satellite Accumulation Area (SAA) Max 55 Gallons / 90-180 Days LabelSolid->SAA LabelLiquid->SAA TSDF EPA-Approved TSDF High-Temp Incineration with NOx/HCl Scrubbers SAA->TSDF Licensed Transport

Decision tree for the segregation and disposal of 4-Ethylpiperidine-2-carboxylic acid HCl waste.

Self-Validating Operational Protocols

To ensure absolute safety and compliance, use the following step-by-step protocols. Each protocol contains a "validation step" to mechanically verify that the procedure was executed correctly.

Protocol A: Liquid Waste Management (Solutions & Filtrates)
  • pH Validation: Before bulking aqueous waste containing this compound, test the pH using indicator strips. Validation: If pH < 2, the waste exhibits the EPA characteristic of corrosivity (D002) and must be labeled accordingly.

  • Segregation: Pour the solution exclusively into a carboy designated for Halogenated Organic Waste . Never mix with non-halogenated solvents, as this violates [1].

  • Headspace Verification: Fill the container to no more than 90% capacity. Validation: Visually confirm at least 10% headspace remains to accommodate vapor expansion from ambient temperature fluctuations[2].

  • Secondary Containment: Place the primary carboy inside a chemically resistant secondary containment bin capable of holding 110% of the primary container's volume.

Protocol B: Solid Waste & Spill Response (Powders & PPE)
  • Dust Suppression (Spill Scenario): If the dry powder is spilled, do not dry sweep. Don an N95/P100 respirator, chemical-resistant goggles, and nitrile gloves. Lightly mist the spill with water or cover it with a damp absorbent pad to suppress aerosolization[3].

  • Collection: Use a non-sparking scoop to transfer the dampened powder, contaminated weigh boats, and used PPE into a poly-lined solid waste drum.

  • Decontamination: Wash the spill area thoroughly with soap and water. Validation: Swab the area and check the rinsate pH; a neutral pH (6-8) indicates the acidic hydrochloride residue has been successfully removed. Collect all rinsate as liquid hazardous waste.

Satellite Accumulation Area (SAA) Compliance

Under the , laboratories must manage hazardous waste at or near the point of generation[4]. Ensure your SAA meets the following strict criteria:

  • Labeling: Every container must explicitly state "Hazardous Waste" alongside the full chemical name ("4-Ethylpiperidine-2-carboxylic acid hydrochloride"). Do not use abbreviations or chemical formulas[2].

  • Closure: Containers must remain tightly closed at all times unless waste is actively being added or removed. Funnels must be removed immediately after use[2].

  • Volume Limits: An SAA may accumulate up to 55 gallons of hazardous waste. Once this limit is reached, the container must be dated and transferred to a Central Accumulation Area within three consecutive days[4].

References

  • US Environmental Protection Agency (EPA). "Regulations for Hazardous Waste Generated at Academic Laboratories." EPA.gov. Available at:[Link]

  • GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA Environmental. Available at:[Link]

  • Case Western Reserve University. "RCRA | Environmental Health and Safety." Case.edu. Available at:[Link]

  • Chemsrc. "Pipecolic acid | CAS#:4043-87-2 Safety Data." Chemsrc.com. Available at:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.